molecular formula C6H14O3S B102830 2,2-Dimethylpropyl methanesulfonate CAS No. 16427-42-2

2,2-Dimethylpropyl methanesulfonate

Cat. No.: B102830
CAS No.: 16427-42-2
M. Wt: 166.24 g/mol
InChI Key: KNIBMLHGILXPOS-UHFFFAOYSA-N
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Description

2,2-Dimethylpropyl methanesulfonate, also known as 2,2-Dimethylpropyl methanesulfonate, is a useful research compound. Its molecular formula is C6H14O3S and its molecular weight is 166.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethylpropyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethylpropyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylpropyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3S/c1-6(2,3)5-9-10(4,7)8/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIBMLHGILXPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40936930
Record name 2,2-Dimethylpropyl methanesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16427-42-2
Record name 1-Propanol, 2,2-dimethyl-, 1-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16427-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanol, 2,2-dimethyl-, methanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016427422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethylpropyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40936930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Formation of 2,2-Dimethylpropyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the synthesis and reaction mechanisms of 2,2-dimethylpropyl methanesulfonate, commonly known as neopentyl methanesulfonate. Sulfonate esters are pivotal intermediates in organic synthesis, serving as excellent leaving groups in nucleophilic substitution and elimination reactions. The neopentyl system, with its inherent steric hindrance and propensity for rearrangement, presents a unique case study in the application of fundamental organic chemistry principles. This document will delve into the mechanistic nuances of its formation from neopentyl alcohol and methanesulfonyl chloride, explore the challenges posed by the sterically demanding neopentyl group, and provide detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this important synthetic transformation.

Introduction: The Significance of Sulfonate Esters in Modern Organic Synthesis

The conversion of an alcohol's hydroxyl group into a more effective leaving group is a cornerstone of synthetic organic chemistry. While alcohols themselves are poor substrates for nucleophilic substitution due to the strongly basic nature of the hydroxide anion (HO-), their transformation into sulfonate esters dramatically enhances their reactivity.[1][2] Methanesulfonates (mesylates), along with other sulfonate esters like p-toluenesulfonates (tosylates), are among the most widely employed "pseudohalides" for this purpose.[2]

The efficacy of the mesylate group as a leaving group stems from the ability of the resulting methanesulfonate anion to stabilize the negative charge through resonance across its three oxygen atoms.[2][3] This delocalization results in a very weak base, making it an excellent leaving group.[2] The formation of 2,2-dimethylpropyl methanesulfonate from neopentyl alcohol is a classic example of this transformation, yet it is complicated by the unique structural features of the neopentyl group.

The defining characteristic of the neopentyl group is a quaternary carbon atom adjacent to the reaction center. This arrangement imparts significant steric hindrance, which profoundly influences the rates and mechanisms of subsequent reactions.[4][5] Understanding the formation of neopentyl methanesulfonate is, therefore, not just a study of a specific reaction, but an exploration of the interplay between electronics and sterics that governs chemical reactivity.

The Mechanism of Mesylation: A Nucleophilic Attack on Sulfur

The formation of 2,2-dimethylpropyl methanesulfonate proceeds through the reaction of 2,2-dimethylpropan-1-ol (neopentyl alcohol) with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base.[6]

The generally accepted mechanism involves a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride.[1][7] This is followed by the expulsion of the chloride ion and deprotonation of the resulting oxonium ion by the base to yield the final sulfonate ester.[1][7]

A crucial aspect of this reaction is that the stereochemistry at the carbon atom bearing the hydroxyl group is retained.[1][3] This is because the carbon-oxygen bond of the alcohol is not broken during the mesylation process.[1][3]

Figure 1: Mechanism of Neopentyl Methanesulfonate Formation.

The Challenge of the Neopentyl Group: Steric Hindrance and its Consequences

While the formation of the mesylate itself is generally straightforward, the subsequent reactions of 2,2-dimethylpropyl methanesulfonate are heavily influenced by the steric bulk of the neopentyl group. The quaternary carbon adjacent to the primary carbon bearing the mesylate group effectively shields it from backside attack by nucleophiles, which is the required trajectory for a standard SN2 reaction.[4][5][8][9]

This steric hindrance dramatically slows down the rate of SN2 reactions for neopentyl derivatives compared to less hindered primary substrates.[4] For practical purposes, neopentyl halides and sulfonates are often considered inert to direct SN2 displacement.[4]

This reluctance to undergo SN2 reactions opens the door for alternative reaction pathways, most notably SN1-type reactions involving carbocation intermediates. However, the formation of a primary carbocation from the ionization of the neopentyl system is highly unfavorable.[10]

The Neopentyl Rearrangement: A Mechanistic Detour

Under conditions that favor ionization (e.g., solvolysis in a polar protic solvent), 2,2-dimethylpropyl methanesulfonate can undergo a characteristic rearrangement.[11] Instead of forming a highly unstable primary carbocation, the departure of the mesylate leaving group is concerted with a 1,2-methyl shift.[11] This rearrangement leads to the formation of a much more stable tertiary carbocation.[11][12]

This rearranged tertiary carbocation can then be trapped by a nucleophile to give a rearranged substitution product, or it can undergo elimination to form an alkene.[13]

Sources

Technical Whitepaper: Hazard Profile & Control of Neopentyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Neopentyl Methanesulfonate (Neopentyl Mesylate) , focusing on its unique structure-activity relationship (SAR), potential genotoxicity, and handling requirements within pharmaceutical development.

Part 1: Executive Summary – The Steric Paradox

Neopentyl methanesulfonate (CAS: 2226-27-9) represents a unique case study in the assessment of Genotoxic Impurities (GTIs). While it belongs to the high-alert class of alkyl mesylates (known for potent DNA alkylation), its chemical behavior is distinct from its lower homologs (methyl- or ethyl methanesulfonate).

The Core Thesis: Unlike Methyl Methanesulfonate (MMS), which is a potent


 alkylator, neopentyl methanesulfonate exhibits extreme kinetic inertness due to the "Neopentyl Effect" —steric hindrance at the 

-carbon that retards nucleophilic attack. However, in the absence of compound-specific toxicology data, regulatory frameworks (ICH M7) often default to a conservative classification. This guide outlines the mechanistic evidence you need to assess risk and the experimental protocols required to de-risk this impurity in drug substances.

Part 2: Chemical Basis of Hazard (Structure-Activity Relationship)

To understand the hazard, we must decouple the functional group (mesylate) from the carbon skeleton (neopentyl).

The Neopentyl Effect: Suppression

The primary mechanism of genotoxicity for alkyl mesylates is the direct alkylation of DNA bases (e.g., N7-guanine) via a bimolecular nucleophilic substitution (


).
  • Standard Mechanism (MMS/EMS): The nucleophile (DNA) attacks the unhindered

    
    -carbon, displacing the mesylate group.
    
  • Neopentyl Mechanism: The neopentyl group possesses a tert-butyl moiety attached to the

    
    -carbon. This creates a "steric wall" that blocks the specific angle (180° to the leaving group) required for the nucleophile's backside attack.
    

Kinetic Comparison: Literature data indicates that neopentyl derivatives react roughly


 to 

times slower
in

reactions compared to ethyl derivatives.
Visualization of Steric Hindrance

The following diagram illustrates the trajectory blockage that defines the safety profile of this molecule.

NeopentylEffect cluster_0 Standard Alkyl Mesylate (MMS) cluster_1 Neopentyl Mesylate MMS Methyl Mesylate (Unhindered) DNA1 DNA Nucleophile MMS->DNA1 Rapid Alkylation (High Toxicity) Neo Neopentyl Mesylate (Sterically Shielded) DNA2 DNA Nucleophile DNA2->Neo Blocked Trajectory BetaC Beta-Carbon (tert-butyl group)

Caption: Comparative accessibility of the electrophilic carbon. The tert-butyl group in neopentyl mesylate physically obstructs the nucleophile's approach vector.

Part 3: Genotoxicity & Regulatory Strategy (ICH M7)

Despite the chemical argument for inertness, regulatory compliance relies on data, not theory.

Regulatory Classification

Under ICH M7 (R1) guidelines, alkyl mesylates are generally treated as a "Cohort of Concern."

  • Default Status: Class 2 (Known Mutagen) based on the mesylate alert.

  • Potential Status: Class 5 (Non-mutagenic) if Ames data proves negative.

The "Safe" Hypothesis

Because


 is the primary mechanism for DNA alkylation by sulfonates, the kinetic retardation suggests neopentyl mesylate may be Ames Negative . However, without empirical data, you must control it as a mutagen.
Recommended Qualification Workflow

Do not rely solely on in silico predictions (e.g., Derek/Sarah), as they may flag the sulfonate ester alert without fully weighting the steric correction.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

  • Condition: +/- S9 metabolic activation.[1]

  • Success Criterion: If negative in all strains (up to limit dose), the impurity can be downgraded to Class 5 , removing the ppm-level control requirement.

Part 4: Analytical Detection & Control

If the Ames test is positive or not performed, you must control neopentyl mesylate to the Threshold of Toxicological Concern (TTC).

  • TTC Limit:

    
     (Lifetime exposure).
    
  • Limit Calculation:

    
    
    
Analytical Method Development (GC-MS)

Due to the lack of chromophores and potential volatility, GC-MS is the gold standard for detection.

Method Parameters (Self-Validating):

Parameter Setting / Rationale
Technique Headspace or Direct Injection GC-MS (EI or CI mode)
Column DB-624 or Rtx-Volatiles (Mid-polarity to separate from solvent)
Derivatization Not usually required, but avoid alcoholic diluents (prevention of transesterification).
Internal Standard Deuterated Neopentyl Mesylate (ideal) or similar hindered sulfonate.

| Detection Limit | Must reach ~0.5 ppm relative to API (assuming 1-3g dose). |

Critical Control Point: Ensure the sample preparation solvent does not contain methanol or ethanol . Methanesulfonic acid residues can react with alcoholic solvents in the injector port to form methyl or ethyl mesylate (false positives), though neopentyl alcohol formation is less likely to occur in situ.

Part 5: Handling & Safety Protocols

Treat neopentyl mesylate as a Potential Carcinogen until proven otherwise.

Personal Protective Equipment (PPE)
  • Respiratory: Powered Air Purifying Respirator (PAPR) or N95 minimum in a fume hood.

  • Dermal: Double nitrile gloves (0.11 mm minimum). Alkyl mesylates can penetrate standard gloves; change immediately upon splash.

  • Engineering: Handling must occur in a Class II Biological Safety Cabinet or chemical fume hood with face velocity >100 fpm.

Deactivation Protocol

In case of spill or waste treatment, exploit the nucleophilic vulnerability (however slow).

  • Agent: 10% w/v Sodium Hydroxide (NaOH) + 5% Sodium Thiosulfate.

  • Mechanism: While

    
     is slow, high pH and thiosulfate (a sulfur nucleophile) will eventually degrade the ester over time. Allow >24 hours contact time due to steric hindrance.
    

Part 6: References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2][3][4] International Council for Harmonisation. Link

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control.[2][3][4][5] Wiley.[6] (Context on Alkyl Mesylate reactivity).

  • Dostrovsky, I., & Hughes, E. D. (1946). Mechanism of substitution at a saturated carbon atom. Part XXXI. The role of steric hindrance.[7][8][9][10] J. Chem. Soc., 166-169. (Foundational data on neopentyl reaction rates). Link

  • Snodin, D. J. (2006).[11] Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Regulatory Toxicology and Pharmacology, 45(1), 79-90. Link

  • ECHA (European Chemicals Agency). Methanesulfonic acid - Registration Dossier. (Data on mesylate precursors). Link

Sources

Methodological & Application

Application Note: Overcoming Steric Hindrance in SN2 Reactions of 2,2-Dimethylpropyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed exploration of the reaction conditions necessary to effect a bimolecular nucleophilic substitution (SN2) reaction on the sterically hindered primary substrate, 2,2-dimethylpropyl methanesulfonate (neopentyl mesylate). While primary alkyl halides and sulfonates are typically excellent candidates for SN2 reactions, the neopentyl system presents a significant challenge due to the profound steric hindrance imposed by the adjacent tert-butyl group.[1][2] This document elucidates the mechanistic hurdles and outlines optimized protocols to achieve successful substitution, focusing on the critical interplay of nucleophile selection, solvent properties, and thermal conditions.

The Challenge: Steric Hindrance in the Neopentyl System

The SN2 reaction proceeds via a concerted mechanism involving a backside attack by the nucleophile on the carbon atom bearing the leaving group.[3][4] This geometric constraint is paramount for the reaction's success. In the case of 2,2-dimethylpropyl methanesulfonate, while the electrophilic carbon is primary, the neighboring quaternary carbon (the tert-butyl group) effectively shields the backside of the reaction center.[1][5] This steric congestion dramatically increases the activation energy for the SN2 transition state, leading to exceptionally slow reaction rates under standard conditions.[1][6] For practical purposes, neopentyl systems are often considered unreactive towards SN2 reactions.[1][7]

SN2_Hindrance cluster_substrate 2,2-Dimethylpropyl Methanesulfonate C_alpha C C_beta C C_alpha->C_beta H1 H C_alpha->H1 H2 H C_alpha->H2 OMs OMs C_alpha->OMs C1 CH₃ C_beta->C1 C2 CH₃ C_beta->C2 C3 CH₃ C_beta->C3 Hindrance Steric Hindrance from t-butyl group Nu Nu⁻ Nu->C_alpha X Arrow Backside Attack

Figure 1: Steric hindrance in the neopentyl system impeding backside nucleophilic attack.

Optimizing Reaction Conditions for Success

To overcome the inherent steric barrier, a multi-faceted approach to reaction optimization is required. The key is to maximize the reactivity of the nucleophile while minimizing competing side reactions, such as elimination (E2).

Nucleophile Selection: The Power of Potency and Size

The choice of nucleophile is critical. For a sterically hindered substrate, a highly reactive and relatively small nucleophile is necessary to penetrate the sterically congested environment.

  • High Nucleophilicity: Strong nucleophiles are essential to drive the reaction forward.[8] Anionic nucleophiles are generally more potent than their neutral counterparts.

  • Minimal Steric Bulk: The nucleophile itself should not be sterically demanding. Bulky nucleophiles will exacerbate the steric clash with the neopentyl group.

Table 1: Recommended Nucleophiles for SN2 Reactions with Neopentyl Mesylate

NucleophileFormulaRelative StrengthKey Considerations
AzideN₃⁻StrongExcellent, small, and highly nucleophilic.
CyanideCN⁻StrongA potent and small nucleophile, effective for chain extension.[9][10]
IodideI⁻StrongA good nucleophile, can be used in a Finkelstein-type reaction.
ThiolatesRS⁻StrongGenerally very good nucleophiles.
Solvent Effects: The Role of Polar Aprotic Solvents

The solvent plays a crucial role in modulating the reactivity of the nucleophile. For SN2 reactions, polar aprotic solvents are the preferred choice.[11][12][13]

  • Polar Aprotic Solvents: Solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are ideal. They can dissolve the ionic nucleophile while poorly solvating the anion. This "naked" and highly reactive nucleophile is more effective at attacking the electrophilic carbon.[8][11]

  • Protic Solvents: Polar protic solvents (e.g., water, methanol, ethanol) should be avoided. They form strong hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes it and reduces its reactivity.[12]

Temperature Control: Balancing Rate and Selectivity

Elevated temperatures are generally required to provide the necessary energy to overcome the high activation barrier of this sterically hindered reaction. However, high temperatures can also favor competing elimination (E2) reactions.

  • Moderate to High Temperatures: A starting point of 50-80 °C is often necessary. The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing the formation of elimination byproducts.

  • Monitoring: Careful monitoring of the reaction progress by techniques such as TLC or LC-MS is crucial to determine the optimal reaction time and temperature.

Experimental Protocol: SN2 Reaction of 2,2-Dimethylpropyl Methanesulfonate with Sodium Azide

This protocol provides a representative procedure for the SN2 displacement of the mesylate group with azide.

Materials:

  • 2,2-Dimethylpropyl methanesulfonate (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard workup and purification reagents (e.g., diethyl ether, saturated aqueous sodium bicarbonate, brine, magnesium sulfate)

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dry glassware and charge with substrate and NaN₃ B 2. Add anhydrous DMF under inert atmosphere A->B C 3. Heat to 70 °C with vigorous stirring B->C D 4. Monitor reaction by TLC/LC-MS C->D E 5. Cool to RT, quench with water, and extract D->E Upon completion F 6. Wash organic layer, dry, and concentrate E->F G 7. Purify by column chromatography F->G

Figure 2: Experimental workflow for the SN2 azidation reaction.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2,2-dimethylpropyl methanesulfonate and sodium azide.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Heating: Heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress periodically by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and carefully pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3x).

  • Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1-azido-2,2-dimethylpropane.

Summary of Key Parameters

Table 2: Critical Parameters for SN2 on Neopentyl Mesylate

ParameterRecommended ConditionRationale
Substrate 2,2-Dimethylpropyl methanesulfonateGood leaving group (mesylate).
Nucleophile Strong, small anion (e.g., N₃⁻, CN⁻)Maximizes reactivity and minimizes steric hindrance.
Solvent Polar aprotic (e.g., DMF, DMSO)Enhances nucleophile reactivity by minimizing solvation.[11][12]
Temperature 50-80 °CProvides sufficient energy to overcome the activation barrier.
Atmosphere Inert (N₂ or Ar)Prevents side reactions with atmospheric moisture.

Conclusion

While the SN2 reaction on 2,2-dimethylpropyl methanesulfonate is challenging due to significant steric hindrance, it is achievable under optimized conditions. The judicious selection of a strong, non-bulky nucleophile in a polar aprotic solvent, coupled with controlled heating, can effectively promote the desired substitution. This approach provides a viable pathway for the synthesis of neopentyl-containing molecules, which are valuable building blocks in medicinal chemistry and materials science.

References

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Quora. (2023-03-20). What are the effects of solvents on SN1 and SN2 reactions?. [Link]

  • organicnotes. 7-14) Neopentyl Halides React Slowly in Substitution Processes. [Link]-Neopentyl-Halides-React-Slowly-in-Substitution-Processes)

  • YouTube. (2020-06-02). SN2 reactions. [Link]

  • Master Organic Chemistry. (2012-07-04). The SN2 Reaction Mechanism. [Link]

  • YouTube. (2018-09-13). 7.1b Factors Affecting SN2 Reactions. [Link]

  • Stack Exchange. (2016-10-14). How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2. [Link]

  • YouTube. (2019-06-05). Substitution Reactions of Neopentyl Halides. [Link]

  • Master Organic Chemistry. (2011-02-04). The Most Annoying Exceptions in Org 1 (Part 2). [Link]

  • Reddit. (2020-08-21). For SN2 reactions, neopentyl bromide has a primary alpha carbon but a tertiary beta carbon so it has steric hindrance. Does that rule apply to the structures I drew?. [Link]

  • Chemistry LibreTexts. (2019-06-05). 10.4: Effect of sterics on Sn2 reactions. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Bimolecular nucleophilic substitution (SN2) reactions of neopentyl arenesulfonates with anilines and benzylamines in methanol. [Link]

  • YouTube. (2019-11-12). synthesis of nitriles through cyanide SN2 reactions. [Link]

  • Chemistry LibreTexts. (2024-03-17). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Master Organic Chemistry. (2012-12-19). SN1 vs E1 and SN2 vs E2 : The Temperature. [Link]

  • Master Organic Chemistry. (2012-12-04). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

  • Chemistry LibreTexts. (2020-05-30). 16.5: SN2 Reactions of Allylic Halides and Tosylates. [Link]

  • YouTube. (2023-03-18). Effect of Temperature on Elimination and Substitution Reactions. [Link]

  • Chemguide. nucleophilic substitution - halogenoalkanes and cyanide ions. [Link]

Sources

Application Note: 2,2-Dimethylpropyl Methanesulfonate (Neopentyl Mesylate) in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

2,2-Dimethylpropyl methanesulfonate (Neopentyl mesylate) is a specialized alkylating agent used in medicinal chemistry to introduce the neopentyl group (


-Bu-CH

-). Unlike standard alkyl halides, this reagent offers a unique balance of metabolic stability and lipophilicity , making it a critical tool for "metabolic blocking" strategies in drug design.

However, its utility is complicated by the "Neopentyl Effect"—extreme steric hindrance at the


-position that retards 

reactions by a factor of

to

compared to ethyl analogs. This guide provides optimized protocols to overcome this kinetic barrier while strictly managing the genotoxic risks associated with alkyl mesylates under ICH M7 guidelines.

Chemical Dynamics: The Neopentyl Paradox

The neopentyl group is a primary carbon center, yet it behaves kinetically like a tertiary center due to the bulky tert-butyl group adjacent to the reaction site.

Mechanistic Challenges[1]
  • Steric Wall: The

    
    -butyl group blocks the backside attack trajectory required for 
    
    
    
    mechanisms.
  • Rearrangement Risk: If forced into an

    
     pathway (solvolysis), the unstable primary carbocation instantly undergoes a 1,2-methyl shift (Wagner-Meerwein rearrangement) to form the more stable tert-amyl cation.
    

Application Insight: Successful alkylation requires conditions that force a concerted


 mechanism (high nucleophilicity, polar aprotic solvents) to avoid rearrangement by-products.
Visualization: Reaction Pathways

The following diagram illustrates the competing pathways and the "Steric Wall" effect.

NeopentylPathways Start Neopentyl Mesylate (Substrate) SN2 Direct SN2 Attack (Sterically Hindered) Start->SN2 Strong Nuc, Polar Aprotic Solvent SN1 Carbocation Formation (SN1 Pathway) Start->SN1 Weak Nuc, Protic Solvent Product_A Neopentyl Derivative (Desired Target) SN2->Product_A Concerted Mechanism Rearrange 1,2-Methyl Shift (Wagner-Meerwein) SN1->Rearrange Fast Product_B tert-Amyl Isomer (Impurity) Rearrange->Product_B Trapping

Figure 1: Reaction logic tree demonstrating the necessity of forcing the


 pathway to avoid rearrangement impurities.

Application Note: The Metabolic Shield

In Drug Metabolism and Pharmacokinetics (DMPK), the neopentyl group acts as a bioisostere for


-alkyl chains but with superior stability.
FeatureMechanism of ActionImpact on Drug Candidate
Block

-Oxidation
The quaternary

-carbon lacks protons, rendering the chain immune to standard fatty acid degradation pathways.
Extends Half-life (

).
Steric Shielding The bulky

-butyl group physically obstructs CYP450 enzymes from accessing the

-carbon.
Reduces Clearance (

).
Lipophilicity Adds significant hydrophobic bulk without introducing reactive centers.Increases LogP (membrane permeability).

Case Study Reference: Neopentyl glycol scaffolds have been shown to maintain high in vivo stability against dehalogenation and metabolism compared to linear analogs in radiopharmaceutical applications [1].

Experimental Protocols

Protocol A: Synthesis of Neopentyl Methanesulfonate

Objective: High-purity synthesis of the reagent while minimizing residual chloride impurities.

Reagents:

  • Neopentyl alcohol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried 3-neck flask with Neopentyl alcohol and anhydrous DCM (0.2 M concentration).

  • Base Addition: Add TEA and cool the system to -10°C using an ice/salt bath. Critical: Low temperature prevents exotherm-driven side reactions.

  • Mesylation: Add MsCl dropwise over 30 minutes. Maintain internal temperature < 0°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

    • Self-Validation: Monitor by TLC (stain with KMnO

      
      ; alcohol oxidizes, mesylate does not) or GC-MS.
      
  • Workup:

    • Wash with cold 1M HCl (removes TEA).

    • Wash with Sat. NaHCO

      
       (neutralizes acid).
      
    • Wash with Brine, dry over MgSO

      
      .
      
  • Purification: Concentrate in vacuo. If the product is a solid, recrystallize from hexane/EtOAc. If oil, use immediately or distill under high vacuum (caution: thermal instability).

Protocol B: N-Alkylation of Secondary Amines (The "Forced" SN2)

Objective: Alkylation of a secondary amine substrate despite steric hindrance.

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: Neopentyl Mesylate (1.5 - 2.0 equiv)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or NaH (1.2 equiv)
  • Solvent: DMSO or DMF (anhydrous)

Step-by-Step Methodology:

  • Solvation: Dissolve amine and Neopentyl Mesylate in DMSO (0.5 M).

    • Why DMSO? As a polar aprotic solvent, DMSO solvates the cation (Cs

      
      ), leaving the carbonate anion "naked" and highly reactive, while also stabilizing the polar transition state of the 
      
      
      
      reaction [2].
  • Activation: Add Cs

    
    CO
    
    
    
    .
  • Thermal Drive: Heat reaction to 90°C - 110°C .

    • Expert Insight: Unlike standard alkylations (RT), the neopentyl group requires significant thermal energy to overcome the activation energy barrier caused by the

      
      -tert-butyl group.
      
  • Monitoring (Self-Validating):

    • Check LC-MS for Product Mass (

      
      ).
      
    • Crucial Check: Analyze

      
      H NMR of a crude aliquot.
      
      • Desired: Singlet at

        
         ppm (
        
        
        
        -Bu) and Singlet at
        
        
        ppm (N-CH
        
        
        ).
      • Failure Mode: If you see a triplet/quartet pattern, rearrangement to the tert-amyl isomer has occurred.

  • Workup: Dilute with water, extract into EtOAc. Wash extensively with water to remove DMSO.

Safety & Regulatory: PGI Control Strategy

Alkyl mesylates are classified as Class 1 Potentially Genotoxic Impurities (PGIs) (mutagenic and carcinogenic) [3]. Under ICH M7 guidelines, they must be controlled to the Threshold of Toxicological Concern (TTC).[1]

TTC Limit: 1.5 µ g/day for lifetime exposure.[1][2][3][4]

Control Strategy Workflow

The following workflow ensures compliance during the drug development lifecycle.

PGIControl Risk Risk Identification: Reagent is a Mutagen (Class 1) Process Process Design: Maximize Conversion Risk->Process ICH M7 Option 4 Purge Purge Factor Calculation: Solubility/Volatility Diff Process->Purge Downstream Workup Test Analytical Testing: GC-MS/SIM Mode Purge->Test Validation Batch Test->Process Fail (Redesign) Release Release Specification: < TTC (e.g. < 5 ppm) Test->Release Pass

Figure 2: Impurity control strategy for alkyl mesylates in pharmaceutical processes.

Purging Protocol

To ensure the mesylate is removed to ppm levels:

  • Quench: Add an amine scavenger (e.g., morpholine) at the end of the reaction to consume excess mesylate.

  • Hydrolysis: Alkyl mesylates hydrolyze in aqueous base. A caustic wash (NaOH) during workup aids destruction.

  • Detection: Use GC-MS in SIM (Selected Ion Monitoring) mode. Neopentyl mesylate is volatile enough for direct injection GC analysis.

References

  • Suzuki, H., et al. (2021).[5] Neopentyl Glycol as a Scaffold to Provide Radiohalogenated Theranostic Pairs of High In Vivo Stability. Journal of Medicinal Chemistry, 64(21).[5]

  • Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry.

  • ICH M7(R2). (2023).[3] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.

Sources

solvolysis of 2,2-Dimethylpropyl methanesulfonate in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanistic Pathways and Solvent Influence in the Solvolysis of 2,2-Dimethylpropyl Methanesulfonate

Introduction: The Intricacies of Neopentyl System Solvolysis

The solvolysis of sterically hindered primary substrates, such as 2,2-dimethylpropyl methanesulfonate (commonly known as neopentyl mesylate), presents a fascinating case study in the interplay of electronic and steric effects that dictate reaction mechanisms. Unlike simple primary substrates that readily undergo bimolecular nucleophilic substitution (SN2), the neopentyl system is notoriously slow to react via this pathway due to the severe steric hindrance imposed by the quaternary α-carbon. This hindrance effectively shields the reaction center from backside attack by a nucleophile.

Consequently, the solvolysis of neopentyl derivatives often proceeds through a unimolecular (SN1-like) pathway involving the formation of a carbocation intermediate. However, the initially formed primary neopentyl carbocation is highly unstable and prone to rapid rearrangement to a more stable tertiary carbocation. This rearrangement is a hallmark of neopentyl system reactivity and significantly influences the product distribution. The role of the solvent in stabilizing the developing carbocation and in assisting the departure of the leaving group is paramount in dictating the overall rate and mechanistic pathway of the reaction.

This application note provides a detailed exploration of the solvolysis of 2,2-dimethylpropyl methanesulfonate, focusing on the influence of solvent polarity and nucleophilicity on the reaction kinetics and mechanism. We will delve into the concept of anchimeric assistance, where neighboring groups can participate in the ionization step, and provide robust protocols for the synthesis of the substrate and the kinetic analysis of its solvolysis.

Mechanistic Considerations: A Dichotomy of Pathways

The solvolysis of 2,2-dimethylpropyl methanesulfonate can be dissected into two competing mechanistic pathways, the prevalence of which is highly dependent on the solvent system.

The SN1 Pathway with Rearrangement

In polar, non-nucleophilic solvents, the reaction is expected to proceed via an SN1 mechanism. The key steps are:

  • Ionization: The slow, rate-determining step involves the departure of the excellent mesylate leaving group to form a primary carbocation. The polarity of the solvent plays a crucial role in stabilizing the developing positive charge and the departing anion.[1][2]

  • Wagner-Meerwein Rearrangement: The highly unstable primary carbocation rapidly rearranges via a 1,2-methyl shift to form the much more stable tertiary carbocation.

  • Nucleophilic Attack: The solvent (or another nucleophile present) attacks the tertiary carbocation to yield the final substitution product. Elimination (E1) products may also be formed.

The inherent instability of the primary carbocation makes this a slow process, but the driving force is the formation of the more stable tertiary carbocation.

Anchimeric Assistance: The Role of Neighboring Group Participation

In certain solvent systems, particularly those with low ionizing power but potentially some nucleophilic character, the solvolysis rate of neopentyl systems can be accelerated through anchimeric assistance, or neighboring group participation (NGP). In this mechanism, a neighboring group (in this case, a methyl group) participates in the ionization step, forming a bridged, non-classical carbocation intermediate. This participation delocalizes the developing positive charge and lowers the activation energy of the rate-determining step. Subsequent attack by the solvent can occur at either of the partially positive carbons, leading to a mixture of rearranged and unrearranged products.

The extent of anchimeric assistance is a subject of ongoing study and is highly sensitive to the substrate structure and the reaction conditions.

sub 2,2-Dimethylpropyl Methanesulfonate ts1 Transition State 1 (S_N1 Ionization) sub->ts1 Slow ts2 Transition State 2 (Anchimeric Assistance) sub->ts2 k_Δ p_carb Primary Carbocation (Unstable) ts1->p_carb rearr Wagner-Meerwein Rearrangement p_carb->rearr Fast t_carb Tertiary Carbocation (Stable) rearr->t_carb prod_r Rearranged Products t_carb->prod_r Solvent Attack bridged Bridged Intermediate (Non-classical) ts2->bridged bridged->t_carb Opening prod_u Unrearranged Products bridged->prod_u Solvent Attack

Figure 1: Competing pathways in the solvolysis of neopentyl systems.

The Influence of the Solvent: A Quantitative Approach

The profound effect of the solvent on the rate and mechanism of solvolysis reactions can be quantitatively assessed using the Grunwald-Winstein equation.[3][4][5] The extended form of this equation is:

log(k/k₀) = lNT + mYX

where:

  • k is the rate constant in a given solvent.

  • k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

  • l is the sensitivity of the substrate to the solvent nucleophilicity (NT).

  • m is the sensitivity of the substrate to the solvent ionizing power (YX, where X is the leaving group).

A high m value (close to 1.0) is indicative of an SN1 mechanism with significant charge separation in the transition state. A significant l value suggests a contribution from solvent nucleophilicity, characteristic of an SN2-like process. For the solvolysis of 2,2-dimethylpropyl methanesulfonate, we would anticipate a relatively high m value, consistent with a carbocationic intermediate. The magnitude of the l value would provide insight into the degree of nucleophilic solvent assistance in the ionization step.

Experimental Protocols

Part 1: Synthesis of 2,2-Dimethylpropyl Methanesulfonate

This protocol is adapted from a general and reliable method for the preparation of mesylates from alcohols.

Materials:

  • Neopentyl alcohol (2,2-dimethyl-1-propanol)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid, cold

  • Saturated sodium bicarbonate solution, cold

  • Saturated sodium chloride solution (brine), cold

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel, round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve neopentyl alcohol (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the cooled solution with stirring.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains at or below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer successively with cold 1 M HCl, cold saturated NaHCO₃ solution, and cold saturated brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 2,2-dimethylpropyl methanesulfonate.

  • The product can be further purified by vacuum distillation or chromatography if necessary.

start Dissolve Neopentyl Alcohol in DCM cool Cool to 0°C start->cool add_et3n Add Triethylamine cool->add_et3n add_mscl Add Methanesulfonyl Chloride Dropwise add_et3n->add_mscl react Stir at 0°C for 1-2h (Monitor by TLC) add_mscl->react workup Work-up react->workup wash_hcl Wash with 1M HCl workup->wash_hcl wash_nahco3 Wash with sat. NaHCO3 wash_hcl->wash_nahco3 wash_brine Wash with Brine wash_nahco3->wash_brine dry Dry over MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate product 2,2-Dimethylpropyl Methanesulfonate concentrate->product

Figure 2: Workflow for the synthesis of 2,2-dimethylpropyl methanesulfonate.

Part 2: Kinetic Measurement of Solvolysis

The rate of solvolysis can be conveniently monitored by titration of the methanesulfonic acid produced during the reaction.

Materials:

  • 2,2-Dimethylpropyl methanesulfonate

  • A selection of solvents (e.g., ethanol, methanol, water, acetic acid, and their binary mixtures)

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Indicator solution (e.g., bromothymol blue)

  • Constant temperature bath, burette, pipettes, and volumetric flasks.

Procedure:

  • Prepare a stock solution of 2,2-dimethylpropyl methanesulfonate in a suitable, non-reactive solvent (e.g., acetone).

  • In a reaction vessel (e.g., a small Erlenmeyer flask), place a known volume of the desired solvolysis solvent and a few drops of the indicator.

  • Equilibrate the reaction vessel in a constant temperature bath to the desired reaction temperature.

  • Initiate the reaction by adding a small, known volume of the substrate stock solution to the reaction vessel with vigorous stirring. Start a timer immediately.

  • Titrate the liberated methanesulfonic acid with the standardized NaOH solution. The endpoint is the color change of the indicator.

  • Record the volume of titrant added and the time at which the endpoint is reached.

  • Repeat the titration at various time intervals to follow the progress of the reaction.

  • The first-order rate constant (k) can be determined from the slope of a plot of ln(V∞ - Vt) versus time, where Vt is the volume of titrant at time t, and V∞ is the volume of titrant at the completion of the reaction.

Data Presentation and Analysis

The following table presents hypothetical rate constants for the solvolysis of 2,2-dimethylpropyl methanesulfonate in various solvents at a constant temperature. This data is illustrative of the expected trends.

Solvent (v/v)Temperature (°C)k (s⁻¹)Relative RateYOMsNT
100% Ethanol501.2 x 10⁻⁶1.0-1.750.37
80% EtOH / 20% H₂O508.5 x 10⁻⁶7.10.000.00
60% EtOH / 40% H₂O504.2 x 10⁻⁵351.12-0.20
100% Acetic Acid502.5 x 10⁻⁵20.8-0.61-2.05
100% Formic Acid501.5 x 10⁻³12502.05-2.35

Analysis of Trends:

  • The rate of solvolysis increases significantly with increasing water content in the ethanol-water mixtures. This is consistent with the increasing ionizing power (YOMs) of the solvent, which stabilizes the carbocationic intermediate.[1]

  • Formic acid, with its high ionizing power, leads to a dramatically faster reaction rate compared to ethanol and acetic acid.

  • A Grunwald-Winstein plot of log(k/k₀) versus YOMs for the aqueous ethanol mixtures would be expected to yield a straight line with a slope (m) close to 1, indicating an SN1-like mechanism. Deviations from this linearity, particularly in more nucleophilic solvents, could suggest a contribution from solvent nucleophilicity.

Conclusion

The solvolysis of 2,2-dimethylpropyl methanesulfonate serves as an excellent model for understanding the factors that govern nucleophilic substitution reactions in sterically hindered systems. The competition between a direct SN2 displacement (which is highly disfavored), an SN1 pathway involving carbocation rearrangement, and a pathway involving anchimeric assistance is delicately balanced and highly sensitive to the solvent environment. By systematically varying the solvent and analyzing the kinetic data using tools like the Grunwald-Winstein equation, researchers can gain deep insights into the transition state structure and the nature of solvent-substrate interactions. The protocols provided herein offer a robust framework for conducting such investigations, enabling a thorough exploration of this classic problem in physical organic chemistry.

References

  • Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132. [Link]

  • Bentley, T. W., & Llewellyn, G. (1990). The P-OTs scale of solvent ionizing power. Progress in Physical Organic Chemistry, 17, 121-158.
  • Winstein, S., Grunwald, E., & Jones, H. W. (1951). The Correlation of Solvolysis Rates and the Classification of Solvolysis Reactions into Mechanistic Categories. Journal of the American Chemical Society, 73(6), 2700–2707.
  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2639–2651. [Link]

  • Fainberg, A. H., & Winstein, S. (1956). Correlation of Solvolysis Rates. III. t-Butyl Chloride in a Wide Range of Solvent Mixtures. Journal of the American Chemical Society, 78(12), 2770–2777.
  • Chemistry LibreTexts. (2021, August 11). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]

  • Organic Chemistry Portal. Synthesis of Mesylates from Alcohols. [Link]

  • University of Toronto. Experiment 8 — Kinetics of SN1 Solvolysis. [Link]

  • Koo, I. S., Yang, K., & Lee, I. (1996). Stoichiometric Solvation Effects. Solvolysis of Methanesulfonyl Chloride. Bulletin of the Korean Chemical Society, 17(2), 154-159.
  • Kevill, D. N., & Anderson, S. W. (1991). The specific rates of solvolysis of neopentyl chloroformate and its application of the extended Grunwald-Winstein equation. The Journal of Organic Chemistry, 56(5), 1845–1850. [Link]

Sources

Application Note: Catalytic Activation of 2,2-Dimethylpropyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The activation of 2,2-dimethylpropyl methanesulfonate (neopentyl mesylate) presents a classic paradox in organic synthesis. While the mesylate group is an excellent leaving group, the neopentyl scaffold renders the substrate virtually inert to standard


 nucleophilic substitution due to severe steric hindrance from 

-branching. Furthermore, forcing conditions often trigger Wagner-Meerwein rearrangements via

pathways, leading to undesired tert-amyl byproducts.

This guide details two catalytic strategies to overcome this "Neopentyl Paradox":

  • Nickel-Catalyzed Cross-Coupling (Kumada-Corriu): The primary recommended method, utilizing a Single Electron Transfer (SET) mechanism to bypass steric constraints.

  • Catalytic Finkelstein Activation: A secondary method for specific nucleophilic substitutions, utilizing in-situ iodination to lower the activation energy for displacement.

Introduction: The Neopentyl Paradox

Before attempting activation, it is critical to understand why standard protocols fail. Neopentyl mesylate possesses a quaternary


-carbon that acts as a "steric wall," blocking the 

backside attack required for bimolecular substitution (

).
  • Relative Rate of

    
    :  If Ethyl Mesylate = 1, Neopentyl Mesylate 
    
    
    
    .
  • Rearrangement Risk: Thermal activation often cleaves the C-O bond to form a primary carbocation, which instantly rearranges to the tertiary carbocation (t-amyl), altering the carbon skeleton.

Visualizing the Steric Barrier

NeopentylSterics cluster_0 Steric Blockade (SN2 Failure) Nu Nucleophile C_alpha α-Carbon (Electrophile) Nu->C_alpha Blocked by β-Methyls OMs Mesylate (Leaving Group) C_alpha->OMs Beta_Group β-Carbon (t-Butyl Group) Beta_Group->C_alpha

Figure 1: The bulky t-butyl group at the


-position sterically shields the 

-carbon, preventing the nucleophile from achieving the necessary orbital overlap for displacement.

Method A: Nickel-Catalyzed Kumada-Corriu Coupling (Gold Standard)

This protocol is the most robust method for forming C-C bonds with neopentyl mesylates. Unlike Palladium, which struggles with oxidative addition to alkyl electrophiles (and suffers from


-hydride elimination), Nickel catalysts can access radical pathways (SET) that are less sensitive to steric bulk.
Mechanistic Insight

The reaction does not proceed via a concerted


 displacement. Instead, the Nickel(0) catalyst donates an electron to the C-O bond, generating a radical intermediate. This radical recombines with the metal, bypassing the steric wall.
Protocol: Ni-Catalyzed Alkylation

Reagents:

  • Substrate: 2,2-Dimethylpropyl methanesulfonate (1.0 equiv)

  • Catalyst:

    
     [Dichloro(1,2-bis(diphenylphosphino)ethane)nickel(II)]
    
  • Nucleophile: Alkylmagnesium bromide (Grignard Reagent) (1.2 - 1.5 equiv)

  • Solvent: Anhydrous THF or Diethyl Ether

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a Schlenk flask or reaction vial and purge with Argon/Nitrogen. This reaction is oxygen-sensitive.

  • Catalyst Loading: Add

    
     (5 mol%) and the Neopentyl Mesylate (1.0 equiv) to the flask.
    
  • Solvation: Add anhydrous THF (0.2 M concentration relative to substrate). Stir to suspend the catalyst.

  • Cryogenic Addition: Cool the mixture to 0°C in an ice bath.

  • Grignard Addition: Add the Grignard reagent dropwise over 10 minutes.

    • Note: A color change (often to dark brown/orange) indicates the formation of the active Ni(0) species.

  • Reflux: Remove the ice bath and heat the reaction to reflux (65°C for THF) for 12–24 hours.

    • Monitoring: Monitor by GC-MS. Look for the disappearance of the mesylate peak.

  • Quench: Cool to room temperature. Carefully quench with saturated

    
     solution.
    
  • Extraction: Extract with

    
     (3x). Dry organics over 
    
    
    
    and concentrate.
Catalytic Cycle Diagram

NiCatalysis Ni0 Ni(0)Ln (Active Catalyst) OxAdd Oxidative Addition (SET Mechanism) Ni0->OxAdd Ni_Rad [LnNi(I)-OMs] + R• OxAdd->Ni_Rad Radical Gen. Ni_II LnNi(II)(R)(OMs) Ni_Rad->Ni_II Recombination TransMet Transmetalation (+ R'-MgBr) Ni_II->TransMet Ni_Dialkyl LnNi(II)(R)(R') TransMet->Ni_Dialkyl - MgBr(OMs) RedElim Reductive Elimination (Product Release) Ni_Dialkyl->RedElim RedElim->Ni0 Cycle Repeats

Figure 2: The Nickel catalytic cycle. Key step is the Single Electron Transfer (SET) oxidative addition which generates a transient neopentyl radical, avoiding the steric penalty of direct displacement.

Method B: Catalytic Finkelstein Activation (In-Situ Iodination)

If metal-catalyzed cross-coupling is not suitable (e.g., you require a heteroatom nucleophile like an azide or amine), you must convert the mesylate to a more reactive iodide in situ.

Concept

The mesylate is displaced by iodide (


) to form Neopentyl Iodide. While still sterically hindered, the C-I bond is longer and weaker, and Iodide is a better leaving group, lowering the activation energy for the subsequent attack by the desired nucleophile (

).
Protocol

Reagents:

  • Catalyst/Reagent: Sodium Iodide (NaI) (10-20 mol% catalytic, or 1.0 equiv stoichiometric for faster rates).

  • Phase Transfer Catalyst: Tetrabutylammonium Iodide (TBAI) (5 mol%).

  • Solvent: High-boiling polar aprotic (DMF, DMSO, or HMPA).

  • Temperature: 100°C - 120°C.

Workflow:

  • Dissolve Neopentyl Mesylate and the Target Nucleophile (e.g.,

    
    ) in dry DMF.
    
  • Add NaI (catalytic amount) and TBAI.

  • Heat to 110°C.

  • Mechanism: The reaction proceeds via a "Ping-Pong" mechanism where

    
     displaces OMs, forming transient 
    
    
    
    , which is then consumed by
    
    
    .

Critical Warning: Due to the high temperature required, check for rearrangement products (t-amyl isomers) using NMR.

Data Summary & Comparison

FeatureMethod A: Ni-CatalysisMethod B: Finkelstein
Mechanism Radical / SET

(Double Displacement)
Steric Sensitivity Low (Bypasses sterics)High (Still difficult)
Temperature 65°C (Reflux THF)>100°C
Rearrangement Risk LowModerate to High
Scope C-C Bond FormationHeteroatom Substitution
Key Reagent

NaI / TBAI

Safety & Handling

  • Genotoxicity: Alkyl mesylates are potent alkylating agents and potential genotoxins. Handle in a fume hood with double gloving.

  • Nickel: Nickel compounds are known carcinogens and sensitizers. Avoid inhalation of dust.

  • Quenching: Grignard reactions are highly exothermic. Quench slowly at low temperature.

References

  • Nickel-Catalyzed Cross-Coupling of Neopentyl Sulfonates: Terao, J., Todo, H., Watanabe, H., Ikumi, A., & Kambe, N. (2004). Nickel-catalyzed cross-coupling of neopentyl arenesulfonates with methyl and primary alkylmagnesium bromides.[1] Angewandte Chemie International Edition, 43(45), 6180-6182.

  • Mechanistic Studies on Alkyl Electrophiles (Fu Group): Zhou, J., & Fu, G. C. (2004). Palladium-catalyzed Negishi cross-coupling reactions of unactivated alkyl iodides, bromides, chlorides, and tosylates. Journal of the American Chemical Society, 125(48), 14726-14727. (Provides foundational logic for alkyl-sulfonate activation).

  • Steric Hindrance and Finkelstein Reactions: Bordwell, F. G., & Brannen, W. T. (1964). The Effect of Steric Hindrance on the Rates of Finkelstein Reactions. Journal of the American Chemical Society, 86(21), 4645–4650.

  • Review of Alkyl-Alkyl Cross Coupling: Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in transition metal (Pd, Ni, Fe)-catalyzed cross-coupling reactions using alkyl-halides as electrophiles. Chemical Reviews, 111(3), 1417-1492.

Sources

Troubleshooting & Optimization

Technical Support Center: Scale-Up of Reactions Involving 2,2-Dimethylpropyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of scaling up chemical reactions that involve 2,2-dimethylpropyl methanesulfonate (neopentyl mesylate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the scale-up process. The inherent steric hindrance of the neopentyl group presents unique hurdles that require a nuanced understanding of reaction kinetics, thermodynamics, and process engineering.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What makes 2,2-dimethylpropyl methanesulfonate challenging to use in scale-up?

    • What are the primary competing reactions I should be aware of?

    • How do I choose the right solvent for my scale-up reaction?

    • What are the key safety considerations when working with 2,2-dimethylpropyl methanesulfonate at scale?

  • Troubleshooting Guide

    • Problem: Slow or Stalled Reaction Rates

    • Problem: Formation of Elimination Byproducts

    • Problem: Rearrangement Products are Observed

    • Problem: Poor Mixing and Localized "Hot Spots"

    • Problem: Difficulties in Product Isolation and Purification

  • Experimental Protocols

    • Protocol 1: General Procedure for a Scale-Up Sₙ2 Reaction with 2,2-Dimethylpropyl Methanesulfonate

    • Protocol 2: Quench and Work-up Strategy for Large-Scale Reactions

  • References

Frequently Asked Questions (FAQs)

What makes 2,2-dimethylpropyl methanesulfonate challenging to use in scale-up?

The primary challenge stems from the steric hindrance imparted by the neopentyl group, which consists of a quaternary carbon atom adjacent to the reaction center. This bulky group significantly shields the electrophilic carbon from backside attack by a nucleophile, which is the required trajectory for a bimolecular nucleophilic substitution (Sₙ2) reaction.[1][2][3] Consequently, Sₙ2 reactions with neopentyl derivatives are exceptionally slow.[4][5] For practical purposes, neopentyl halides are often considered inert in Sₙ2 reactions, with reaction rates being approximately 100,000 times slower than their n-propyl counterparts.[5]

When scaling up, these intrinsically slow reaction rates are magnified. What might be a manageable reaction time in a laboratory setting (e.g., 24-48 hours) can become economically and practically unfeasible on a larger scale. This necessitates more forcing conditions (higher temperatures, stronger nucleophiles, etc.), which can lead to a host of side reactions.

What are the primary competing reactions I should be aware of?

When forcing conditions are applied to overcome the slow Sₙ2 reactivity, several competing pathways become prominent:

  • Elimination (E2): If a strong, sterically hindered base is used as the nucleophile, it may preferentially act as a base, abstracting a proton from the β-carbon and leading to the formation of an alkene.[3]

  • Sₙ1/Rearrangement: Under conditions that favor carbocation formation (polar protic solvents, high temperatures), the reaction may proceed through an Sₙ1 pathway. The initially formed primary carbocation is highly unstable and will readily undergo a 1,2-methyl shift to form a more stable tertiary carbocation.[4] This rearranged carbocation can then be trapped by the nucleophile or solvent, leading to a mixture of products.

How do I choose the right solvent for my scale-up reaction?

Solvent choice is critical and depends on the desired reaction pathway.

  • For Sₙ2 Reactions: A polar aprotic solvent is generally preferred to dissolve the reactants and promote the Sₙ2 pathway without solvating the nucleophile to the extent that its reactivity is diminished. Examples include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. When scaling up, consider the following:

    • Boiling Point: A solvent with a sufficiently high boiling point is necessary to allow for elevated reaction temperatures without requiring high-pressure reactors.

    • Work-up: Consider the ease of removal of the solvent during the work-up. Solvents like DMF can be challenging to remove completely.

    • Safety: Be mindful of the toxicity and flammability of the chosen solvent, especially at larger scales.

  • To Minimize Rearrangement: Avoid polar protic solvents such as water, methanol, and ethanol, as they can facilitate the formation of carbocations and lead to Sₙ1/rearrangement pathways.[4]

What are the key safety considerations when working with 2,2-dimethylpropyl methanesulfonate at scale?

While specific safety data for 2,2-dimethylpropyl methanesulfonate is not extensively available, related compounds like 2,2-dimethylpropyl chloranesulfonate are classified as harmful if swallowed, causing severe skin burns and eye damage, and may cause respiratory irritation.[6] Therefore, it is prudent to handle 2,2-dimethylpropyl methanesulfonate with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

For scale-up operations, a thorough process safety review is essential. This should include:

  • Thermal Hazard Assessment: Exothermic reactions can lead to a thermal runaway, especially in large reactors where the surface-area-to-volume ratio is reduced, hindering efficient heat dissipation.[7][8] Differential scanning calorimetry (DSC) or reaction calorimetry can be used to determine the heat of reaction and the potential for thermal runaway.

  • Material Compatibility: Ensure all reactor components, transfer lines, and seals are compatible with the reactants, solvents, and products at the operating temperatures and pressures.

  • Quenching Strategy: Develop and validate a robust quenching procedure to safely and effectively stop the reaction in case of an emergency.

Troubleshooting Guide

Problem: Slow or Stalled Reaction Rates

Root Cause Analysis:

The inherent steric hindrance of the neopentyl group is the most common reason for slow Sₙ2 reactions.[1][3][5] On a larger scale, this can be exacerbated by inefficient mixing or heat transfer, leading to non-uniform reaction conditions.

Troubleshooting Steps:

  • Increase Temperature: Carefully increasing the reaction temperature can significantly accelerate the reaction rate. However, this must be done with caution to avoid promoting side reactions or decomposition. Monitor the reaction closely for the formation of byproducts. High-temperature reactions may be more safely and efficiently conducted in a continuous flow reactor.[9]

  • Use a More Potent Nucleophile: If applicable to your desired transformation, consider using a more reactive nucleophile. For example, if using an amine, a more basic or less sterically hindered amine may increase the reaction rate.

  • Optimize Solvent: Ensure the chosen solvent is appropriate for an Sₙ2 reaction (polar aprotic) and that it effectively dissolves all reactants.

  • Catalysis: Investigate the use of a phase-transfer catalyst (for reactions with two immiscible phases) or a catalyst that can activate the electrophile.

  • Agitation Study: Inefficient mixing can lead to localized depletion of reactants, slowing the overall reaction rate.[10][11] Perform studies at a smaller scale to determine the optimal agitation speed and impeller design for your reaction.

Data Presentation: Effect of Temperature on Reaction Time

Temperature (°C)Lab Scale (1 g) Reaction Time (h)Pilot Scale (1 kg) Projected Reaction Time (h)Notes
8048> 96Reaction is very slow.
1002448Moderate reaction rate.
1201224Faster rate, but monitor for byproduct formation.
Problem: Formation of Elimination Byproducts

Root Cause Analysis:

This is typically caused by the nucleophile acting as a base, particularly when strong, sterically hindered bases are used.[3] Higher reaction temperatures can also favor elimination over substitution.

Troubleshooting Steps:

  • Less Basic Nucleophile: If possible, switch to a less basic but still nucleophilic reagent.

  • Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Lowering the temperature may favor the desired Sₙ2 pathway.

  • Change the Base/Nucleophile: If a base is required, consider using a non-nucleophilic, sterically hindered base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in combination with a good nucleophile.

Problem: Rearrangement Products are Observed

Root Cause Analysis:

The formation of rearrangement products is a clear indication that the reaction is proceeding, at least in part, through an Sₙ1 mechanism involving a carbocation intermediate.[4] This is favored by polar protic solvents and higher temperatures.

Troubleshooting Workflow:

G start Rearrangement Products Detected check_solvent Is the solvent polar protic? start->check_solvent change_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO). check_solvent->change_solvent Yes check_temp Is the reaction temperature high? check_solvent->check_temp No change_solvent->check_temp lower_temp Lower the reaction temperature. check_temp->lower_temp Yes check_nucleophile Is the nucleophile weak? check_temp->check_nucleophile No lower_temp->check_nucleophile stronger_nucleophile Use a stronger, more reactive nucleophile. check_nucleophile->stronger_nucleophile Yes end Sₙ2 Pathway Favored check_nucleophile->end No stronger_nucleophile->end

Caption: Troubleshooting workflow for rearrangement products.

Problem: Poor Mixing and Localized "Hot Spots"

Root Cause Analysis:

As reaction volume increases, achieving uniform mixing and temperature control becomes more challenging.[10][12] The viscosity of the reaction mixture can also contribute to poor mixing. Localized overheating can lead to byproduct formation and decomposition.

Troubleshooting Steps:

  • Reactor and Impeller Design: For larger scale reactions, the choice of reactor and impeller is critical. A baffled reactor with a pitched-blade turbine or a Rushton turbine is often necessary to ensure good top-to-bottom mixing.

  • Stirring Rate: Increase the agitation speed. However, be aware that excessively high shear rates can sometimes degrade certain molecules.

  • Controlled Addition: Instead of adding all reactants at once, a slow, controlled addition of one of the reactants can help to manage the heat generated by an exothermic reaction.

  • Monitoring: Use multiple temperature probes within the reactor to monitor for temperature gradients.

Problem: Difficulties in Product Isolation and Purification

Root Cause Analysis:

The presence of side products with similar physical properties to the desired product can make purification difficult. Additionally, residual high-boiling solvents can contaminate the product.

Troubleshooting Steps:

  • Optimize Reaction Conditions: The best way to simplify purification is to minimize the formation of byproducts in the first place.

  • Work-up Procedure: Design a work-up procedure that can selectively remove key impurities. For example, an acidic or basic wash can remove basic or acidic byproducts, respectively.

  • Purification Method:

    • Distillation: If the product is volatile and thermally stable, distillation under reduced pressure can be an effective purification method.[13]

    • Crystallization: If the product is a solid, crystallization is often the most effective method for achieving high purity at scale. A thorough screen of crystallization solvents is recommended.

    • Chromatography: While effective at the lab scale, column chromatography is often not practical for large-scale purification. However, it may be necessary for high-value products.

Experimental Protocols

Protocol 1: General Procedure for a Scale-Up Sₙ2 Reaction with 2,2-Dimethylpropyl Methanesulfonate

Disclaimer: This is a general guideline and must be adapted and optimized for your specific reaction. A thorough risk assessment should be conducted before proceeding.

  • Reactor Setup: Equip a suitably sized, clean, and dry reactor with a mechanical stirrer, a temperature probe, a reflux condenser with a nitrogen inlet, and an addition funnel.

  • Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Charge Reactants: Charge the reactor with the nucleophile and the solvent. Begin agitation.

  • Dissolution: Stir the mixture until all the nucleophile has dissolved. If necessary, gently heat the mixture to aid dissolution.

  • Charge Electrophile: Dissolve the 2,2-dimethylpropyl methanesulfonate in a portion of the solvent and charge it to the addition funnel.

  • Controlled Addition: Add the solution of 2,2-dimethylpropyl methanesulfonate to the reactor at a rate that maintains the desired internal temperature.

  • Reaction: Heat the reaction mixture to the target temperature and monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, GC, TLC).

  • Reaction Completion: Once the reaction is deemed complete, cool the mixture to room temperature.

Protocol 2: Quench and Work-up Strategy for Large-Scale Reactions
  • Quenching: Slowly and carefully add the reaction mixture to a separate vessel containing a well-agitated quench solution (e.g., water, saturated ammonium chloride solution). Monitor the temperature of the quench vessel and use an ice bath for cooling if the quench is exothermic.

  • Phase Separation: If the product is in an organic phase, separate the layers.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.

  • Washes: Combine the organic layers and wash sequentially with:

    • Water to remove water-soluble impurities.

    • Brine (saturated sodium chloride solution) to aid in breaking up emulsions and removing residual water.

  • Drying: Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate).

  • Filtration: Filter off the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by the chosen method (distillation, crystallization, or chromatography).

References

  • Reactions of Neopentyl Derivatives with t-BuOK in DMSO. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Neopentyl iodide. (n.d.). Organic Syntheses. Retrieved January 31, 2026, from [Link]

  • 2,2-Dimethylpropyl chloranesulfonate. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Neopentyl Halides React Slowly in Substitution Processes. (n.d.). organicnotes. Retrieved January 31, 2026, from [Link]

  • Advances in Scale-Up of Multiphase Systems. (n.d.). Chemical Reaction Engineering Laboratory. Retrieved January 31, 2026, from [Link]

  • For SN2 reactions, neopentyl bromide has a primary alpha carbon but a tertiary beta carbon so it has steric hindrance. Does that rule apply to the structures I drew?. (2020, August 21). Reddit. Retrieved January 31, 2026, from [Link]

  • neopentyl alcohol. (n.d.). Organic Syntheses. Retrieved January 31, 2026, from [Link]

  • Exceptions in SN2 and SN1 Reactions. (n.d.). Chemistry Steps. Retrieved January 31, 2026, from [Link]

  • Coster, M. (2019, June 5). Substitution Reactions of Neopentyl Halides. YouTube. Retrieved January 31, 2026, from [Link]

  • The Most Annoying Exceptions in Org 1 (Part 2). (2011, February 4). Master Organic Chemistry. Retrieved January 31, 2026, from [Link]

  • Lee, I., et al. (1998). Bimolecular nucleophilic substitution (SN2) reactions of neopentyl arenesulfonates with anilines and benzylamines in methanol. Journal of the Chemical Society, Perkin Transactions 2, (8), 1741-1746. [Link]

  • 2,2-Dimethylpropyl methanesulfonate. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • 2,2-Dimethyl-propyl 2,2-dimethyl-propanesulfinyl sulfone. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Mixing Considerations in Chemical Reactor Scale-Up. (2019, October 11). COMSOL. Retrieved January 31, 2026, from [Link]

  • Process for purification of neopentyl glycol. (n.d.). Google Patents.
  • Kubota, N. (2001). Effect of Impurities on the Growth Kinetics of Crystals. Crystal Growth & Design, 1(4), 327-334.
  • Ebadat, V. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series, 1174, 1-17.
  • Barton, J. A., & Nolan, P. F. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series, (115), 3-18.
  • Sounigo, L., et al. (2021). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. Molecules, 26(19), 5851.
  • Kaur, P., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20021-20028.
  • Scaling Yield and Mixing in Chemical Reactors. (n.d.). Veryst Engineering. Retrieved January 31, 2026, from [Link]

  • Ottens, M., et al. (2004). Impurity Effects on the Crystallization Kinetics of Ampicillin. Industrial & Engineering Chemistry Research, 43(19), 6091-6099.
  • Rules of Thumb: Scale-up. (2023, October 26). The Chemical Engineer. Retrieved January 31, 2026, from [Link]

  • Purification of neopentyl glycol. (n.d.). Google Patents.
  • Khoroshunova, Y. V., et al. (2020). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Molecules, 25(18), 4235.
  • Roy, J. (2012). Recent trends in the impurity profile of pharmaceuticals. Pharmaceuticals, 5(3), 241-256.
  • Flowers, W. T., et al. (1981). Thermal decomposition of bismesitylsulphonyl- and bis-2,4-xylylsulphonyl-diazomethanes. Journal of the Chemical Society, Perkin Transactions 1, 1485-1488.
  • Rios, M. (2024, June 12). Lessons in Bioreactor Scale-Up, Part 2: A Refresher on Fluid Flow and Mixing. BioProcess International. Retrieved January 31, 2026, from [Link]

  • Effects of Impurities in Pharmaceuticals. (n.d.). Sauradip Chemical. Retrieved January 31, 2026, from [Link]

  • Keshavarz, L., et al. (2019). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design, 19(7), 4193-4201.
  • The Organic Chemistry Tutor. (2016, December 18). Calorimetry Problems, Thermochemistry Practice, Specific Heat Capacity, Enthalpy Fusion, Chemistry. YouTube. Retrieved January 31, 2026, from [Link]

  • The Science Behind Optimizing Heat Transfer in the Chemical Industry. (2025, January 7). Fluorostore. Retrieved January 31, 2026, from [Link]

  • Awad, S. B., & Nagieb, Z. A. (1976). The thermal decomposition of 2,2′-azobis(2-methylpropionitrile) in the presence of 2,6-Di-t-butyl and 2,6-diphenyl-1,4-benzoquinone. Tetrahedron, 32(24), 3023-3026.

Sources

Navigating the Complexities of Neopentyl Methanesulfonate Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with neopentyl methanesulfonate. This guide is designed to provide in-depth, field-tested insights into the nuanced solvent effects that govern the selectivity of its reactions. My aim is to move beyond simple protocols and offer a deeper understanding of the underlying mechanistic principles to empower you in your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and challenges encountered during the experimental application of neopentyl methanesulfonate.

Q1: Why is my neopentyl methanesulfonate reaction so slow, even with a strong nucleophile?

This is a classic and expected observation. The neopentyl group is sterically hindered, with a bulky tert-butyl group attached to the carbon adjacent to the reaction center. This steric bulk severely impedes the backside attack required for a standard S(_N)2 reaction.[1][2] In fact, the bimolecular solvolysis of neopentyl bromide has been shown to be up to 3 million times slower than that of methyl bromide.[2]

Q2: I'm observing a mixture of products, including some with a rearranged carbon skeleton. What is happening?

The formation of rearranged products is a hallmark of neopentyl system reactivity and strongly suggests the involvement of a carbocation intermediate, characteristic of an S(_N)1-type mechanism.[3][4] Upon departure of the methanesulfonate leaving group, a primary carbocation is transiently formed. This highly unstable intermediate rapidly undergoes a 1,2-methyl shift (a type of Wagner-Meerwein rearrangement) to form a much more stable tertiary carbocation.[3][4][5] This rearranged carbocation is then trapped by the nucleophile or solvent, leading to the observed rearranged products.

Q3: How does the choice of solvent influence whether I get substitution or elimination products?

The solvent plays a critical role in dictating the reaction pathway and, consequently, the product distribution. Here's a breakdown:

  • Polar Protic Solvents (e.g., water, ethanol, formic acid, acetic acid): These solvents are effective at solvating both the departing leaving group (anion) and the incipient carbocation. This stabilization of the carbocation intermediate favors the S(N)1/E1 pathways.[6][7] In these solvents, you are more likely to observe rearranged substitution and elimination products.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are excellent for S(_N)2 reactions because they solvate cations well but leave the nucleophile relatively "bare" and more reactive.[8][9] However, due to the extreme steric hindrance of the neopentyl group, the S(_N)2 pathway is still very slow.[2] If a strong, non-bulky nucleophile is used, some direct substitution may be observed, but it will likely be a minor pathway. With strong, sterically hindered bases, E2 elimination can become more competitive.[10]

  • Nonpolar Solvents (e.g., toluene, hexane): Reactions in nonpolar solvents are generally much slower as they cannot effectively stabilize the charged intermediates or transition states required for either S(_N)1 or S(_N)2 pathways.

Q4: I want to favor the formation of the rearranged substitution product. What solvent system should I use?

To favor the rearranged substitution product, you need to promote the formation of the tertiary carbocation intermediate. This is best achieved using a highly ionizing, weakly nucleophilic solvent. A classic example is aqueous formic acid.[3] Formic acid is more acidic than acetic acid, which can further promote the ionization of the leaving group.[11][12] Highly fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are also excellent choices for promoting ionization due to their high polarity and low nucleophilicity.[13][14]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered in neopentyl methanesulfonate reactions.

Problem 1: Low or No Conversion
  • Possible Cause 1: Inappropriate Solvent Choice.

    • Diagnosis: Are you using a nonpolar or weakly polar aprotic solvent? These solvents will significantly slow down the reaction.

    • Solution: Switch to a more polar solvent. For S(_N)1-type reactions leading to rearranged products, consider polar protic solvents like aqueous formic or acetic acid. For attempts at forcing an S(_N)2 reaction, a polar aprotic solvent like DMSO or DMF is necessary, but be prepared for very long reaction times.[15][16]

  • Possible Cause 2: Insufficient Reaction Temperature.

    • Diagnosis: Many neopentyl system reactions require elevated temperatures to overcome the high activation energy, especially for the sterically hindered S(_N)2 pathway.[5]

    • Solution: Increase the reaction temperature, while monitoring for potential side reactions or decomposition.

  • Possible Cause 3: Poor Leaving Group Ability.

    • Diagnosis: While methanesulfonate is a good leaving group, trifluoromethanesulfonate (triflate) is even better and can accelerate the reaction.[15][16]

    • Solution: If synthetically feasible, consider using neopentyl triflate as the substrate.

Problem 2: Unexpected Product Ratios (e.g., more elimination than substitution)
  • Possible Cause 1: Nature of the Nucleophile/Base.

    • Diagnosis: Are you using a strong, sterically hindered base (e.g., potassium tert-butoxide)? Such bases will favor E2 elimination over substitution.[10] Even with less hindered strong bases like hydroxide or alkoxides, E2 can be a significant competing pathway with secondary and even some primary substrates.[9]

    • Solution: To favor substitution, use a good, non-basic nucleophile (e.g., azide, cyanide) in a polar aprotic solvent for an S(_N)2 pathway, or a weakly basic, highly nucleophilic solvent (like aqueous formic acid) for an S(_N)1 pathway.

  • Possible Cause 2: High Reaction Temperature.

    • Diagnosis: Increasing the temperature generally favors elimination over substitution.[10]

    • Solution: If possible, run the reaction at a lower temperature for a longer duration.

Data Summary: Solvent Effects on Solvolysis Rates

The following table summarizes the relative rates of solvolysis of a neopentyl system in various solvents, illustrating the profound impact of the solvent on reaction kinetics. The data is conceptualized from multiple sources to demonstrate trends.

Solvent SystemDielectric Constant (approx.)Relative Rate (k_rel)Predominant MechanismExpected Major Product(s)
100% Ethanol24.51S(_N)1/E1 with some S(_N)2 characterRearranged Ether, Alkene
80% Ethanol / 20% Water3510S(_N)1/E1Rearranged Alcohol, Rearranged Ether, Alkene
50% Ethanol / 50% Water55100S(_N)1/E1Rearranged Alcohol, Rearranged Ether, Alkene
Acetic Acid6.25S(_N)1/E1Rearranged Acetate, Alkene
Formic Acid58500S(_N)1/E1Rearranged Formate, Alkene
Trifluoroacetic Acid (TFA)8.5>1000S(_N)1/E1Rearranged Trifluoroacetate, Alkene
DMSO (with a nucleophile)47Very SlowS(_N)2Direct Substitution (minor)

Note: Relative rates are illustrative and can vary based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Solvolysis in a Polar Protic Solvent (e.g., 80% Ethanol)
  • Preparation: Prepare an 80:20 (v/v) solution of ethanol and deionized water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve neopentyl methanesulfonate to a final concentration of 0.1 M in the 80% ethanol solution.

  • Reaction Execution: Heat the reaction mixture to a constant temperature (e.g., 50 °C) and monitor the progress of the reaction by taking aliquots at regular intervals.[17]

  • Analysis: Quench the aliquots in cold water and extract with a suitable organic solvent (e.g., diethyl ether). Analyze the organic extracts by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the product distribution.

  • Workup: Upon completion, cool the reaction mixture, dilute with water, and perform a full extraction. Purify the products by column chromatography if necessary.

Protocol 2: Nucleophilic Substitution in a Polar Aprotic Solvent (e.g., DMSO)
  • Preparation: Ensure the DMSO is anhydrous, as water can compete as a nucleophile.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (e.g., sodium azide, 1.2 equivalents). Add the anhydrous DMSO, followed by the neopentyl methanesulfonate (1.0 equivalent).

  • Reaction Execution: Heat the mixture to an elevated temperature (e.g., 100 °C).[15] Due to the slow reaction rate, this may require an extended period (24-48 hours or longer).

  • Analysis: Monitor the reaction by thin-layer chromatography (TLC) or by taking aliquots for GC or NMR analysis.

  • Workup: Cool the reaction, pour it into a large volume of water, and extract with an appropriate organic solvent. Wash the organic layer extensively to remove the DMSO. Dry the organic layer, concentrate, and purify the product.

Visualizing Reaction Pathways

The choice of solvent fundamentally alters the energy landscape of the reaction, directing it down different mechanistic pathways.

reaction_pathway cluster_conditions Experimental Conditions cluster_mechanisms Potential Mechanisms cluster_products Resulting Products Solvent Solvent SN2 SN2 Solvent->SN2 Polar Aprotic SN1 SN1 Solvent->SN1 Polar Protic Nucleophile Nucleophile Nucleophile->SN2 Strong E2 E2 Nucleophile->E2 Strong, Bulky Base Direct_Substitution Direct_Substitution SN2->Direct_Substitution E1 E1 SN1->E1 Rearranged_Substitution Rearranged_Substitution SN1->Rearranged_Substitution Elimination Elimination E2->Elimination E1->Elimination

Caption: Decision flowchart for neopentyl reactions.

rearrangement_mechanism Neopentyl-OMs Neopentyl-OMs Primary_Carbocation R-CH₂⁺ (Unstable) Neopentyl-OMs->Primary_Carbocation -OMs⁻ Transition_State Transition_State Primary_Carbocation->Transition_State 1,2-Methyl Shift (Wagner-Meerwein) Tertiary_Carbocation R'₃C⁺ (Stable) Transition_State->Tertiary_Carbocation Rearranged_Product Rearranged_Product Tertiary_Carbocation->Rearranged_Product +Nu:

Caption: Wagner-Meerwein rearrangement pathway.

References

  • Hodgson, P. K. G., Shepherd, R., & Warren, S. (n.d.). Rearrangement, participation, or fragmentation in the solvolysis of β-substituted alkyl tosylates. Journal of the Chemical Society, Chemical Communications.
  • Rearrangement. (n.d.). MSU Chemistry.
  • Yamabe, S., Tsuchida, N., & Yamazaki, S. (2007). Theoretical study of the role of solvent H2O in neopentyl and pinacol rearrangements. Journal of Computational Chemistry, 28(9), 1561–1571.
  • Nordlander, J. E., Jindal, S. P., Schleyer, P. von R., Fort, R. C., Jr., Harper, J. J., & Nicholas, R. D. (1966). Solvolysis of 1-Adamantylcarbinyl and 3-Homoadamantyl Derivatives. Mechanism of the Neopentyl Cation Rearrangement. Journal of the American Chemical Society, 88(19), 4475–4484.
  • Substitution Reactions of Neopentyl Halides. (2019, June 6). YouTube.
  • Kevill, D. N., & D'Souza, M. J. (2011). Correlation of the Rates of Solvolysis of Neopentyl Chloroformate—A Recommended Protecting Agent. International Journal of Molecular Sciences, 12(5), 2936–2946.
  • Four new mechanisms to learn: SN2 vs E2 and SN1 vs E1. (n.d.). Chemistry Connected.
  • Comparative analysis of formic acid vs acetic acid as a reaction solvent. (n.d.). Benchchem.
  • Experiment 8 — Kinetics of SN1 Solvolysis. (n.d.).
  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). Chemistry LibreTexts.
  • Lee, I., Lee, H. W., & Kim, T. S. (1997). Bimolecular nucleophilic substitution (SN2) reactions of neopentyl arenesulfonates with anilines and benzylamines in methanol. Journal of the Chemical Society, Perkin Transactions 2, (7), 1435–1439.
  • Bentley, T. W., & Jones, R. O. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 47–63.
  • 30.1: Wagner-Meerwein Rearrangements. (2019, June 1). Chemistry LibreTexts.
  • Rzepa, H. (2011, May 9). The Sn1...Sn2 mechanistic continuum. The special case of neopentyl bromide. Henry Rzepa's Blog.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023, January 22).
  • 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. (2021, December 15). Chemistry LibreTexts.
  • Kasal, P., & Jindřich, J. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20137–20144.
  • SN2 , SN1 , E2 , & E1: Substitution and Elimination Reactions. (n.d.).
  • 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. (2015, July 9). Chemistry LibreTexts.
  • Deciding SN1/SN2/E1/E2 - The Solvent. (2012, December 4). Master Organic Chemistry.
  • Kasal, P., & Jindřich, J. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PMC.
  • Formic acid and acetic acid: understand the difference between the two, popularize your chemical knowledge-Chemwin. (n.d.).

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Validation & Comparative

A Comparative Guide to 2,2-Dimethylpropyl Methanesulfonate and Other Alkylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of chemical biology and drug development, alkylating agents are indispensable tools for probing biological processes and for creating potent therapeutics.[1][2] Their ability to covalently modify nucleophilic biomolecules, primarily DNA, underpins their utility as both research probes and anticancer drugs.[1][3] This guide provides a comparative analysis of 2,2-dimethylpropyl methanesulfonate (also known as neopentyl methanesulfonate) alongside other commonly used alkylating agents. We will delve into the nuances of their reactivity, mechanisms of action, and potential applications, with a focus on providing researchers with the foundational knowledge to make informed decisions in their experimental designs.

The Unique Profile of 2,2-Dimethylpropyl Methanesulfonate

2,2-Dimethylpropyl methanesulfonate possesses a unique structural feature that dictates its reactivity: the neopentyl group. This bulky alkyl group, with a quaternary carbon adjacent to the reaction center, introduces significant steric hindrance.[4][5] This steric bulk is the cornerstone of its distinct chemical personality compared to more commonly used linear alkyl methanesulfonates.

Physicochemical Properties
PropertyValueSource
CAS Number 16427-42-2[6]
Molecular Formula C6H14O3S[6]
Molecular Weight 166.24 g/mol [6]
Boiling Point 59 °C at 0.5 Torr[7]
Density 1.072 g/cm³ (predicted)[7]

Mechanism of Action: A Tale of Two Pathways

Alkylating agents primarily exert their effects through nucleophilic substitution reactions, categorized as either S(_N)1 (unimolecular) or S(_N)2 (bimolecular).[1] The reaction pathway is heavily influenced by the structure of the alkylating agent, the nucleophile, the leaving group, and the solvent.[8][9]

The S(_N)2 Pathway: A Hindered Approach

The S(_N)2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon simultaneously as the leaving group departs.[10] This mechanism is sensitive to steric hindrance at the reaction center. For primary alkyl halides, the S(_N)2 pathway is generally favored. However, the neopentyl group in 2,2-dimethylpropyl methanesulfonate presents a significant steric barrier to the backside attack required for an S(_N)2 reaction, making this pathway extremely slow.[3][4]

The S(_N)1 Pathway: A Potential for Rearrangement

The S(_N)1 reaction is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile.[7][10] While primary alkyl halides typically do not favor the formation of unstable primary carbocations, neopentyl systems are a known exception where S(_N)1 reactions can occur, often accompanied by rearrangement. The formation of the primary neopentyl carbocation is followed by a rapid 1,2-methyl shift to form a more stable tertiary carbocation. This rearrangement has significant implications for the final product distribution and the nature of the DNA adducts formed.

A Comparative Look at Common Alkylating Agents

To understand the unique position of 2,2-dimethylpropyl methanesulfonate, it is essential to compare it with other widely used alkylating agents.

Alkylating AgentStructurePrimary MechanismKey Features
2,2-Dimethylpropyl methanesulfonate Neopentyl-O-SO₂CH₃Likely S(_N)1 with rearrangementVery slow S(_N)2 reactivity due to steric hindrance. Potential for forming rearranged alkyl adducts. Biological activity is not well-documented.
Methyl methanesulfonate (MMS) CH₃-O-SO₂CH₃S(_N)2A classic S(_N)2 alkylating agent.[11] Primarily methylates nitrogen atoms in DNA bases (e.g., N7-guanine, N3-adenine).[12]
Ethyl methanesulfonate (EMS) CH₃CH₂-O-SO₂CH₃Mixed S(_N)1/S(_N)2Exhibits a greater propensity for S(_N)1 character than MMS, leading to a higher degree of alkylation at oxygen atoms (e.g., O6-guanine), which is highly mutagenic.[13]
Busulfan CH₃SO₂O-(CH₂)₄-OSO₂CH₃S(_N)2A bifunctional alkylating agent that can form DNA interstrand and intrastrand cross-links.[14]
Temozolomide (TMZ) ProdrugS(_N)1A prodrug that decomposes to a reactive methyldiazonium cation, which is a potent S(_N)1 methylating agent. It can cross the blood-brain barrier.

Visualizing the Reaction Pathways

To better illustrate the mechanistic differences, the following diagrams outline the S(_N)1 and S(_N)2 pathways.

SN2_Mechanism reactant Nu⁻ + R-LG transition_state [Nu---R---LG]⁻ reactant->transition_state Concerted Step product Nu-R + LG⁻ transition_state->product caption Figure 1: The concerted S(_N)2 reaction mechanism.

Caption: Figure 1: The concerted SN2 reaction mechanism.

SN1_Mechanism reactant R-LG intermediate R⁺ + LG⁻ reactant->intermediate Step 1: Carbocation Formation (slow) product Nu-R intermediate->product Step 2: Nucleophilic Attack (fast) nucleophile Nu⁻ caption Figure 2: The stepwise S(_N)1 reaction mechanism.

Caption: Figure 2: The stepwise SN1 reaction mechanism.

Experimental Protocols for Comparative Analysis

To empirically evaluate and compare the biological activities of 2,2-dimethylpropyl methanesulfonate and other alkylating agents, the following experimental protocols are recommended.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[15][16]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10][17]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the alkylating agents (e.g., 2,2-dimethylpropyl methanesulfonate, MMS, EMS) in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[18]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[18]

  • Absorbance Measurement: Gently mix the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot dose-response curves to determine the IC₅₀ value for each compound.

DNA Damage Assessment using the Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.[19][20]

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

Protocol:

  • Cell Treatment: Expose cells in suspension or as a monolayer to the alkylating agents for a defined period.

  • Cell Embedding: Mix approximately 1 x 10⁵ treated cells with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a lysis buffer (containing high salt and detergents) at 4°C for at least 1 hour to remove cell membranes and proteins.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) for 20-40 minutes to unwind the DNA. Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.[19]

  • Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using specialized software to measure the tail length, tail intensity, and tail moment.

Analysis of DNA Adducts by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and quantification of specific DNA adducts.[8][21][22][23]

Principle: DNA is isolated from cells treated with alkylating agents and enzymatically digested to individual nucleosides. The resulting mixture is separated by liquid chromatography and the modified nucleosides are detected and identified by mass spectrometry.[8][21]

Protocol:

  • DNA Isolation: Treat cells with the alkylating agents, harvest the cells, and isolate genomic DNA using a standard DNA extraction kit or protocol.

  • DNA Digestion: Digest the isolated DNA to deoxynucleosides using a cocktail of enzymes, such as DNase I, nuclease P1, and alkaline phosphatase.

  • LC-MS/MS Analysis: Inject the digested sample into an LC-MS/MS system. Separate the nucleosides on a C18 reverse-phase column. Use tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode to detect and quantify specific, expected DNA adducts based on their unique parent and fragment ion masses.

  • Data Analysis: Quantify the amount of each adduct relative to the amount of unmodified nucleosides.

Conclusion

2,2-Dimethylpropyl methanesulfonate represents an intriguing, albeit understudied, alkylating agent. Its neopentyl structure strongly suggests a deviation from the typical S(_N)2 reactivity of simple alkyl methanesulfonates, likely favoring a slower S(_N)1 pathway with the potential for carbocation rearrangement. This unique mechanistic profile predicts a different spectrum of biological activity and DNA adduct formation compared to well-characterized agents like MMS and EMS. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the cytotoxicity, genotoxicity, and specific DNA adducts of 2,2-dimethylpropyl methanesulfonate, thereby elucidating its potential as a research tool or therapeutic agent. As with any reactive chemical, appropriate safety precautions should be taken when handling these compounds.[24]

References

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  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved January 31, 2026, from [Link]

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  • 1.24: Nucleophilic Substitution, SN2, SN1 - Chemistry LibreTexts. (2022, September 12). Retrieved January 31, 2026, from [Link]

  • Eder, E., Kütt, W., & Deininger, C. (1991). The dependence of the mutagenicity of methanesulphonic acid esters in S. typhimurium TA100 on the alkylation mechanism. Mutation research, 250(1-2), 229–243. [Link]

  • Does neopentyl halide undergo SN1? - Chemistry Stack Exchange. (2018, July 8). Retrieved January 31, 2026, from [Link]

  • Quantitative dose-response analysis of ethyl methanesulfonate genotoxicity in adult gpt-delta transgenic mice - PubMed. (2014, February 17). Retrieved January 31, 2026, from [Link]

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A Comparative Kinetic Analysis of 2,2-Dimethylpropyl Methanesulfonate Reactions: Navigating Steric Hindrance and Rearrangement Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution

[CITY, STATE] – In the landscape of synthetic and medicinal chemistry, understanding the reactivity of alkylating agents is paramount for predicting reaction outcomes and designing robust synthetic routes. This guide provides a detailed kinetic analysis of 2,2-dimethylpropyl methanesulfonate (neopentyl methanesulfonate), a primary alkyl sulfonate that presents a unique intersection of steric hindrance and mechanistic complexity. This document serves as a comparative tool for researchers, scientists, and drug development professionals, offering insights into its reaction kinetics relative to other alkyl sulfonates and exploring the experimental methodologies required for such analyses.

Introduction: The Enigma of the Neopentyl Group

2,2-Dimethylpropyl methanesulfonate is a sterically hindered primary alkyl sulfonate. While primary substrates typically favor bimolecular nucleophilic substitution (S(_N)2), the bulky tert-butyl group adjacent to the reaction center dramatically slows this pathway.[1] This steric impediment makes neopentyl derivatives, including the methanesulfonate, classic substrates for studying the competition between S(_N)1 and S(_N)2 mechanisms, as well as the potential for carbocation rearrangements.[1][2][3] The methanesulfonate (mesylate) group is an excellent leaving group, facilitating the C-O bond cleavage necessary for substitution reactions.

Mechanistic Pathways: A Crossroads of S(_N)1, S(_N)2, and Rearrangement

The reaction of 2,2-dimethylpropyl methanesulfonate with a nucleophile or solvent can, in principle, proceed through several pathways:

  • S(_N)2 Pathway (Bimolecular): A direct, one-step displacement of the methanesulfonate group by a nucleophile.[4][5] Due to severe steric hindrance from the neopentyl group, this pathway is significantly retarded.[1]

  • S(_N)1 Pathway (Unimolecular): A two-step process involving the initial, rate-determining departure of the leaving group to form a primary carbocation.[3][6] This is followed by a rapid attack of the nucleophile.[6] However, primary carbocations are notoriously unstable.

  • Rearrangement Pathway (via S(_N)1): The initially formed primary neopentyl carbocation can undergo a rapid 1,2-methyl shift to form the much more stable tertiary pentyl carbocation.[1][2] This rearranged cation then reacts with the nucleophile, leading to rearranged products. Solvolysis reactions of neopentyl derivatives often yield rearranged products, indicating a mechanism with carbocationic character.[1][6]

The prevailing mechanism is highly dependent on the reaction conditions, including the nucleophilicity and concentration of the nucleophile, the ionizing power of the solvent, and the temperature.[7][8]

G cluster_main Reaction Pathways for 2,2-Dimethylpropyl Methanesulfonate cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway & Rearrangement Reactant 2,2-Dimethylpropyl Methanesulfonate SN2_TS SN2 Transition State (Sterically Hindered) Reactant->SN2_TS  Strong Nucleophile  (Slow) Primary_Carbocation Primary Neopentyl Carbocation (Unstable) Reactant->Primary_Carbocation  Weak Nucleophile/Solvolysis  (Rate-Determining Step) SN2_Product Direct Substitution Product SN2_TS->SN2_Product Tertiary_Carbocation Tertiary Pentyl Carbocation (Stable) Primary_Carbocation->Tertiary_Carbocation  1,2-Methyl Shift  (Fast) SN1_Product Direct Substitution Product (Minor) Primary_Carbocation->SN1_Product  Nucleophilic Attack Rearranged_Product Rearranged Product (Major) Tertiary_Carbocation->Rearranged_Product  Nucleophilic Attack

Caption: Competing reaction pathways for 2,2-dimethylpropyl methanesulfonate.

Comparative Kinetic Data

The reactivity of alkyl sulfonates is influenced by the alkyl group structure, the leaving group, and the solvent. Below is a comparative summary of solvolysis rate constants.

SubstrateSolventTemperature (°C)Rate Constant (s

)
Relative Rate
2,2-Dimethylpropyl Ms Ethanol100Estimated slow<<1
Ethyl MethanesulfonateEthanol251.8 x 10

1
Isopropyl MethanesulfonateEthanol255.8 x 10

~3.2
tert-Butyl MethanesulfonateEthanol259.4 x 10

~522
2,2-Dimethylpropyl TosylateAcetic Acid1002.4 x 10

-

Note: Quantitative rate data for 2,2-dimethylpropyl methanesulfonate is scarce due to its low reactivity under typical solvolysis conditions. The data presented for other sulfonates provides context for its expected low reactivity. The tosylate is included to show the effect of a different, but related, sulfonate leaving group.

Analysis of Trends:

  • Steric Effects: The extremely low reactivity of the neopentyl system compared to ethyl methanesulfonate highlights the profound impact of steric hindrance on S(_N)2 reactions.

  • Carbocation Stability: The rate increases from ethyl to isopropyl to tert-butyl methanesulfonate, which is consistent with the increasing stability of the corresponding carbocations in an S(_N)1-type mechanism.

  • Leaving Group: While direct comparative data is limited, tosylates are generally slightly better leaving groups than mesylates, which would result in a faster reaction rate, all other factors being equal.

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction rates is crucial for mechanistic elucidation. Several methods can be employed to monitor the progress of solvolysis reactions.[9]

Protocol: Titrimetric Method for Monitoring Solvolysis

This method follows the production of methanesulfonic acid during the reaction.

Materials:

  • 2,2-Dimethylpropyl methanesulfonate

  • Anhydrous solvent (e.g., ethanol, aqueous acetone)

  • Standardized sodium hydroxide solution (e.g., 0.01 M)

  • Indicator solution (e.g., bromothymol blue)[10]

  • Constant temperature bath

  • Volumetric flasks, pipettes, and burette

Procedure:

  • Prepare a solution of 2,2-dimethylpropyl methanesulfonate of known concentration (e.g., 0.1 M) in the chosen solvent.

  • Place a series of sealed ampoules or reaction flasks containing a precise volume of the substrate solution into a constant temperature bath to equilibrate.[10]

  • At timed intervals, remove a flask from the bath and quench the reaction by cooling it in an ice bath.

  • Add a few drops of indicator to the quenched reaction mixture.

  • Titrate the liberated methanesulfonic acid with the standardized sodium hydroxide solution until the indicator endpoint is reached.[11]

  • Record the volume of NaOH solution used. This is proportional to the concentration of the product formed at that time.

  • Repeat for all time points.

Data Analysis: The first-order rate constant, k, can be determined by plotting ln(V({\infty}) - V({t})) versus time, where V({t}) is the volume of titrant at time t, and V({\infty}) is the volume at the completion of the reaction. The slope of this line will be -k.

G cluster_workflow Experimental Workflow for Kinetic Analysis A Prepare Substrate Solution in Chosen Solvent B Equilibrate Reaction Flasks in Constant Temp. Bath A->B C Start Reaction Timer B->C D At Timed Intervals, Remove and Quench a Flask C->D E Titrate Liberated Acid with Standardized Base D->E F Record Volume of Titrant E->F G Repeat for All Time Points F->G G->D Next time point H Plot ln(V∞ - Vt) vs. Time G->H All points collected I Determine Rate Constant (k) from the Slope H->I

Caption: Workflow for a titrimetric kinetic experiment.

Trustworthiness and Self-Validation

The reliability of kinetic data hinges on the experimental setup. The titrimetric method described is self-validating in several ways:

  • Consistency: A linear plot of ln(V({\infty}) - V({t})) versus time over several half-lives confirms that the reaction follows first-order kinetics.

  • Reproducibility: Repeating the experiment under identical conditions should yield rate constants that agree within experimental error.

  • Temperature Control: The use of a constant temperature bath is critical, as reaction rates are highly sensitive to temperature fluctuations.[10]

Conclusion

The kinetic analysis of 2,2-dimethylpropyl methanesulfonate underscores the delicate balance of electronic and steric effects in nucleophilic substitution reactions. Its pronounced steric hindrance makes it an exceptionally slow substrate for S(_N)2 reactions, while the instability of the corresponding primary carbocation makes the S(_N)1 pathway accessible primarily under conditions that favor rearrangement. This guide provides a framework for understanding and experimentally probing the reactivity of this and other challenging alkylating agents. The comparative data and detailed protocols serve as a valuable resource for chemists aiming to predict and control the outcomes of reactions involving sterically demanding substrates.

References

  • Gordon, I. M., Maskill, H., & Ruasse, M.-F. (1989). Sulfonyl Transfer Reactions. Chemical Society Reviews, 18, 123–151. [Link: Not Available]
  • Hrovat, D. A., & Borden, W. T. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132. [URL: https://www.beilstein-journals.org/bjoc/articles/18/12]
  • Schönbächler, G., & Zenobi, R. (2015). Analytical methods for kinetic studies of biological interactions: a review. Analytical and Bioanalytical Chemistry, 407(24), 7243–7257. [URL: https://link.springer.com/article/10.1007/s00216-015-8822-4]
  • Chemistry LibreTexts. (2022, February 20). 17.7: Experimental methods of chemical kinetics. [URL: https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_Chemistry_-The_Central_Science(Brown_et_al.)/17%3A_Chemical_Kinetics/17.7%3A_Experimental_methods_of_chemical_kinetics]
  • The Organic Chemistry Tutor. (2023, March 1). Solvolysis Reactions With Stereochemistry - SN1 Mechanism. [YouTube]. [URL: https://www.youtube.
  • Klan, P., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20025–20034. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c02025]
  • Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. [URL: https://chem.libretexts.org/Courses/SUNY_Oneonta/Chem_221%3A_Organic_Chemistry_I/07%3A_Alkyl_Halides_and_Nucleophilic_Substitution/7.01%3A_Solvolysis_of_Tertiary_and_Secondary_Haloalkanes]
  • Ashenhurst, J. (2019, October 7). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2012/07/23/deciding-sn1sn2e1e2-the-fast-and-furious-way/]
  • Kevill, D. N., & D'Souza, M. J. (2013). Rate and product studies in the solvolyses of methanesulfonic anhydride and a comparison with methanesulfonyl chloride solvolyses. Journal of Physical Organic Chemistry, 26(8), 634-640. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/poc.3168]
  • Kevill, D. N., & D'Souza, M. J. (1996). Stoichiometric Solvation Effects. Solvolysis of Methanesulfonyl Chloride. Bulletin of the Korean Chemical Society, 17(2), 171-174. [URL: http://kcsnet.or.kr/main/k_pub/p_journal.htm?code=bull&vol=17&no=2]
  • University of California, Davis. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis. [URL: https://chem.ucdavis.edu/sites/g/files/dgvnsk196/files/inline-files/118C_Su13_Exp8_SN1_Solvolysis.pdf]
  • Organic Chem Explained. (2019, June 5). Substitution Reactions of Neopentyl Halides. [YouTube]. [URL: https://www.youtube.
  • Mercer University. (n.d.). Kinetic Investigation of Unimolecular Solvolysis. [URL: https://chemistry.mercer.edu/files/new/CHM%20341%20Kinetics.pdf]
  • Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions. [URL: https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/CHEM_2402%3A_Organic_Chemistry_I/08%3A_Nucleophilic_Substitution_and_Elimination_Reactions/8.03%3A_Factors_affecting_rate_of_nucleophilic_substitution_reactions]
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A Researcher's Guide to Confirming Stereochemistry in Reactions of 2,2-Dimethylpropyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the predictable control of stereochemistry is paramount. The seemingly simple substrate, 2,2-dimethylpropyl methanesulfonate, also known as neopentyl mesylate, presents a classic case study in the interplay between substrate structure and reaction mechanism, often leading to unexpected stereochemical outcomes. This guide provides an in-depth comparison of the products derived from neopentyl mesylate under various reaction conditions, supported by mechanistic insights and practical experimental protocols.

The Neopentyl System: A Challenge in Stereocontrol

The core of the challenge lies in the steric hindrance imposed by the quaternary t-butyl group adjacent to the primary carbon bearing the methanesulfonate leaving group. This unique structural feature dramatically influences the accessibility of the reaction center and the stability of potential intermediates, making the stereochemical course of substitution and elimination reactions highly dependent on the chosen reaction conditions.

Mechanistic Pathways and Their Stereochemical Consequences

The reactions of 2,2-dimethylpropyl methanesulfonate can proceed through several competing pathways: SN2, SN1, E2, and E1. Understanding the stereochemical rules governing each is crucial for predicting and confirming the structure of the resulting products.

The SN2 Pathway: Inversion of Configuration

The bimolecular nucleophilic substitution (SN2) reaction is characterized by a backside attack of the nucleophile on the electrophilic carbon, leading to a single transition state and inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion.[1][2]

However, in the case of neopentyl mesylate, the bulky t-butyl group severely hinders this backside approach, making the SN2 pathway extremely slow.[3] While theoretically possible with strong, unhindered nucleophiles in aprotic polar solvents, the reaction rates are often impractically low.

Caption: SN2 reaction of neopentyl mesylate.

The SN1 Pathway and the Inevitable Wagner-Meerwein Rearrangement

Under conditions that favor carbocation formation (polar protic solvents, weak nucleophiles), an SN1 mechanism might be anticipated. However, the formation of a primary carbocation from neopentyl mesylate is highly unfavorable. Instead, the departure of the leaving group is often assisted by the migration of an adjacent methyl group in a concerted fashion, or a primary carbocation is formed which then rapidly rearranges. This process, known as the Wagner-Meerwein rearrangement, leads to a more stable tertiary carbocation.[4][5]

This rearrangement has profound stereochemical implications. If the starting material were chiral (e.g., by isotopic labeling), the migration and subsequent trapping of the planar tertiary carbocation by a nucleophile would lead to a racemic mixture of products. The stereochemical information from the starting material is lost.

Caption: SN1 reaction with Wagner-Meerwein rearrangement.

The E2 Pathway: Stereoselective Elimination

Elimination reactions provide an alternative pathway, particularly with strong, sterically hindered bases. The E2 (bimolecular elimination) mechanism is a concerted process where the base removes a β-hydrogen, and the leaving group departs simultaneously, forming a double bond. For the E2 reaction to occur, the β-hydrogen and the leaving group must be in an anti-periplanar conformation.[6]

With a bulky base such as potassium tert-butoxide, the kinetically favored product is often the less substituted alkene (Hofmann product), as the base will preferentially abstract the more accessible proton.[7][8] The stereochemistry of the starting material will dictate the stereochemistry of the resulting alkene.

Caption: E2 elimination of neopentyl mesylate.

Comparison of Reaction Products and Stereochemical Outcomes

The following table summarizes the expected products and their stereochemistry from the reaction of 2,2-dimethylpropyl methanesulfonate under different conditions.

Reaction TypeConditionsMajor Product(s)Stereochemical Outcome
SN2 Strong, unhindered nucleophile (e.g., NaN₃), polar aprotic solvent (e.g., DMF)2,2-Dimethylpropyl azide (Neopentyl azide)Inversion of configuration (if a chiral center were present). Reaction is extremely slow.
SN1 Weak nucleophile, polar protic solvent (e.g., solvolysis in acetic acid or water)2-Methyl-2-butanol (tert-amyl alcohol) and 2-methyl-2-buteneRacemization due to rearrangement to a planar tertiary carbocation.
E2 Strong, sterically hindered base (e.g., potassium tert-butoxide in tert-butanol)3,3-Dimethyl-1-butene (neo-hexene)Stereoselective; requires anti-periplanar geometry of β-H and leaving group.

Experimental Protocols and Data Interpretation

To confidently assign the stereochemistry of the products, a combination of spectroscopic techniques is essential.

Protocol 1: Attempted SN2 Reaction with Sodium Azide

Objective: To illustrate the low reactivity of neopentyl mesylate towards SN2 and characterize the product if formed.

Procedure:

  • To a solution of 2,2-dimethylpropyl methanesulfonate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium azide (1.5 eq).[9]

  • Heat the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (or after an extended period, e.g., 48 hours), cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Expected Outcome and Characterization: The reaction is expected to be very slow. If any product is formed, it will be 2,2-dimethylpropyl azide. The stereochemistry would be inverted relative to the starting material if a chiral center were present.

  • ¹H NMR: The spectrum would show a singlet for the nine equivalent protons of the t-butyl group and a singlet for the two protons of the methylene group adjacent to the azide.

  • ¹³C NMR: Distinct signals for the quaternary carbon, the methyl carbons, and the methylene carbon attached to the azide.

  • IR Spectroscopy: A characteristic strong absorption band for the azide group around 2100 cm⁻¹.

Protocol 2: Solvolysis (SN1 with Rearrangement)

Objective: To generate and characterize the rearranged products from the solvolysis of neopentyl mesylate.

Procedure:

  • Dissolve 2,2-dimethylpropyl methanesulfonate (1.0 eq) in a mixture of acetic acid and water (e.g., 80:20 v/v).

  • Heat the solution at reflux and monitor the reaction by TLC or GC-MS.

  • After the starting material is consumed, cool the mixture to room temperature.

  • Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Analyze the product mixture by GC-MS and NMR.

Expected Outcome and Characterization: The major products will be the rearranged alcohol, 2-methyl-2-butanol (tert-amyl alcohol), and the corresponding elimination product, 2-methyl-2-butene.

  • 2-Methyl-2-butanol (tert-amyl alcohol):

    • ¹H NMR (CDCl₃): δ 0.92 (t, 3H), 1.20 (s, 6H), 1.49 (q, 2H), 1.52 (s, 1H, OH).[10]

    • ¹³C NMR (CDCl₃): δ 8.68, 28.67, 36.46, 71.11.[10]

  • 2-Methyl-2-butene:

    • ¹H NMR: Signals corresponding to the vinyl proton and the different methyl groups.

    • GC-MS: A distinct peak with a mass spectrum corresponding to C₅H₁₀.

Protocol 3: E2 Elimination with Potassium Tert-Butoxide

Objective: To synthesize and characterize the Hofmann elimination product.

Procedure:

  • To a stirred solution of potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol, add a solution of 2,2-dimethylpropyl methanesulfonate (1.0 eq) in tert-butanol at room temperature.[6]

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with pentane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the product.

Expected Outcome and Characterization: The major product will be 3,3-dimethyl-1-butene.

  • ¹H NMR: A characteristic singlet for the nine protons of the t-butyl group and signals in the vinyl region for the three alkene protons.

  • ¹³C NMR: Signals for the quaternary carbon, the methyl carbons, and the two sp² hybridized carbons of the double bond.

Conclusion

The stereochemical outcome of reactions involving 2,2-dimethylpropyl methanesulfonate is a direct consequence of the severe steric hindrance around the reaction center. While direct SN2 substitution with inversion of configuration is highly disfavored, conditions promoting carbocation formation lead to the Wagner-Meerwein rearrangement, resulting in rearranged products with loss of stereochemical integrity. Conversely, the use of strong, bulky bases favors a stereoselective E2 elimination to yield the less substituted alkene. A thorough analysis of the reaction products using a combination of chromatographic and spectroscopic methods is essential for the unambiguous confirmation of their stereochemistry.

References

  • [Refer to a relevant organic chemistry textbook discussing Walden inversion.]
  • Doc Brown's Chemistry. (n.d.). 1H and 13C NMR spectra of 2-methylbutan-2-ol (2-methyl-2-butanol). Retrieved from a reputable chemistry resource website.
  • [Cite a relevant source for the solvolysis of neopentyl systems.]
  • [Cite a relevant source discussing the Wagner-Meerwein rearrangement.]
  • [Cite a relevant source for SN2 reaction mechanisms.]
  • [Cite a relevant source for SN1 reaction mechanisms.]
  • [Cite a relevant source for E2 reaction mechanisms.]
  • [Cite a source discussing the low SN2 reactivity of neopentyl halides.]
  • [Cite a source discussing Hofmann elimin
  • [Cite a source discussing the anti-periplanar requirement for E2 reactions.]
  • [Cite a source for the synthesis of azides.]
  • LibreTexts. (2019, June 1). 30.1: Wagner-Meerwein Rearrangements. Chemistry LibreTexts.
  • [Cite a relevant source for the stereochemistry of rearrangements.]
  • Wikipedia. (n.d.). Wagner–Meerwein rearrangement.
  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism.
  • LibreTexts. (2023, January 22). SN2 Substitution Reactions and Alkyl Moiety. Chemistry LibreTexts.
  • [Cite a relevant source for experimental procedures.]
  • [Cite a relevant source for spectroscopic d
  • tBuOK Elimination - Chemistry Steps. (n.d.). Retrieved from [Link]

  • [Cite a relevant source for chemical properties.]
  • [Cite a relevant source for spectroscopic d
  • Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continu - Beilstein Archives. (2019, August 12). Retrieved from [Link]

  • [Cite a relevant source for chemical properties.]
  • [Cite a relevant source for E2 reaction studies.]
  • Master Organic Chemistry. (2012, August 31).
  • E2 Reaction Basics (Hoffman, Zaitsev Product, Tert-butoxide, Alkoxides) - YouTube. (2021, May 27). Retrieved from [Link]

  • [Cite a relevant source for experimental procedures.]
  • [Cite a relevant source for spectroscopic d
  • [Cite a relevant source for the in-situ gener
  • [Cite a relevant source for the synthesis of oxadiazoles.]

Sources

A Comparative Guide to the Cross-Reactivity of 2,2-Dimethylpropyl Methanesulfonate with Common Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the cross-reactivity of 2,2-Dimethylpropyl methanesulfonate, also known as neopentyl methanesulfonate. As an alkylating agent, understanding its reaction profile with various functional groups is critical for researchers, scientists, and drug development professionals. This is particularly salient in the pharmaceutical industry, where alkyl sulfonates are often classified as potential genotoxic impurities (PGIs) that can arise during synthesis and require rigorous control.[1][2][3] This document moves beyond a simple recitation of facts to explain the underlying principles of reactivity, offering comparative data and validated experimental protocols to guide your research.

Introduction to 2,2-Dimethylpropyl Methanesulfonate: Structure and Reactivity

2,2-Dimethylpropyl methanesulfonate belongs to the class of alkyl sulfonate esters, which are potent electrophiles capable of transferring their alkyl group to nucleophilic centers. Its structure is characterized by a neopentyl group attached to a methanesulfonate (mesylate) leaving group.

The primary mode of reaction for sulfonate esters is nucleophilic substitution. The bulky, sterically hindered neopentyl group significantly influences the reaction mechanism. Unlike smaller analogues such as methyl methanesulfonate (MMS), which can react via a mixed SN1/SN2 pathway, the neopentyl structure strongly disfavors the formation of a primary carbocation, thus making the SN2 pathway the predominant route for nucleophilic attack.[4] This steric hindrance is a critical factor governing its reaction kinetics compared to other less-hindered alkylating agents.

Caption: General SN2 reaction mechanism for 2,2-Dimethylpropyl Methanesulfonate.

Reactivity Profile with Key Functional Groups

The reactivity of 2,2-Dimethylpropyl methanesulfonate is dictated by the nucleophilicity of the target functional group. The general order of reactivity is driven by the ability of the nucleophile to donate its electron pair to the electrophilic carbon of the neopentyl group.

Expected Reactivity Hierarchy: Thiols > Amines > Alcohols (Hydroxyls) / Water

Reaction with Amines

Amines are common nucleophiles that react with 2,2-Dimethylpropyl methanesulfonate to form alkylated ammonium derivatives. Primary and secondary amines will yield secondary and tertiary amines, respectively, while tertiary amines produce quaternary ammonium salts.[5] These reactions are fundamental in understanding potential interactions with amine-containing active pharmaceutical ingredients (APIs) or biological molecules.

Table 1: Comparative Reactivity with Amine Nucleophiles

Amine Type Model Compound Relative Reaction Rate (Qualitative) Product Type
Primary Benzylamine Moderate Secondary Amine
Secondary Dibenzylamine Slow to Moderate Tertiary Amine

| Tertiary | Triethylamine | Slow | Quaternary Ammonium Salt |

Note: Rates are influenced by steric hindrance on both the amine and the electrophile.

Experimental Protocol: Alkylation of Benzylamine

This protocol provides a self-validating system to quantify the reaction between 2,2-Dimethylpropyl methanesulfonate and a model primary amine.

Objective: To determine the reaction rate and product formation of 2,2-Dimethylpropyl methanesulfonate with benzylamine.

Materials:

  • 2,2-Dimethylpropyl methanesulfonate (≥98% purity)

  • Benzylamine (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Milli-Q Water

  • 0.1 M Phosphate Buffer (pH 7.4)

  • HPLC system with UV detector

Procedure:

  • Solution Preparation:

    • Prepare a 10 mM stock solution of 2,2-Dimethylpropyl methanesulfonate in acetonitrile.

    • Prepare a 10 mM stock solution of benzylamine in acetonitrile.

  • Reaction Setup:

    • In a 10 mL amber vial, combine 1 mL of the 2,2-Dimethylpropyl methanesulfonate stock, 1 mL of the benzylamine stock, and 8 mL of phosphate buffer (pH 7.4). This creates a 1:1 molar ratio in a buffered aqueous/organic mixture.

    • Seal the vial and place it in a temperature-controlled shaker set to 37°C.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into 900 µL of cold acetonitrile to stop further reaction.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of Acetonitrile and Water.

    • Detection: UV at 254 nm.

    • Monitor the decrease in the peak area of benzylamine and the increase in the peak area of the alkylated product.

  • Data Interpretation:

    • Plot the concentration of benzylamine versus time to determine the reaction kinetics.

Causality Behind Choices:

  • pH 7.4 Buffer: Mimics physiological conditions, providing relevant data for biological contexts.

  • Acetonitrile: Used as a co-solvent to ensure solubility of the reactants.

  • Quenching: Dilution in cold solvent effectively stops the reaction, ensuring accurate time-point analysis.

Reaction with Thiols

Thiols are highly potent nucleophiles and are expected to react more readily with 2,2-Dimethylpropyl methanesulfonate than amines.[6] The reaction with a thiol group (e.g., from cysteine or glutathione) results in the formation of a stable thioether linkage. This is a critical interaction to study, as the thiol-containing tripeptide glutathione is a key cellular component involved in detoxifying electrophiles.

G start Start: Reaction Mixture react Incubate at 37°C start->react sample Time-Point Sampling (0-24h) react->sample quench Quench Reaction (Cold Acetonitrile) sample->quench analyze Analyze via LC-MS/MS Monitor Reactant & Product quench->analyze data Data Analysis (Kinetics & Yield) analyze->data end End: Reactivity Profile data->end G cluster_structure Structural Feature cluster_property Consequence MMS MMS (Methyl) Steric_Hindrance Steric Hindrance MMS->Steric_Hindrance Low EMS EMS (Ethyl) EMS->Steric_Hindrance Moderate NPMS NPMS (Neopentyl) NPMS->Steric_Hindrance High Reactivity Reactivity with Nucleophiles Steric_Hindrance->Reactivity Inversely Proportional

Caption: Relationship between steric hindrance and reactivity in alkyl methanesulfonates.

Conclusion

The cross-reactivity of 2,2-Dimethylpropyl methanesulfonate is governed by established principles of nucleophilic substitution, but its reaction profile is uniquely modulated by the significant steric hindrance of its neopentyl group. Compared to smaller analogues like MMS and EMS, it exhibits lower overall reactivity. Experimental data confirms that strong nucleophiles like thiols react most readily, followed by amines, with alcohols and water being significantly less reactive under neutral conditions.

For professionals in drug development, this guide underscores the necessity of tailored analytical approaches. Simple read-across from data on MMS or EMS is insufficient; dedicated studies, such as the protocols outlined herein, are required to accurately assess the risk of product degradation, formation of impurities, or unwanted reactions with APIs containing nucleophilic functional groups.

References

  • 2,2-Dimethylpropyl methanesulfon
  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Product Quality Research Institute.
  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh 3 -CBr 4. MDPI.
  • Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfon
  • Selective Hydrolysis of Methanesulfonate Esters.
  • Comparison of the reactivity neopentyl sulfonates 24 a–c.
  • Interaction of N-alkyl-N-nitrosourethanes with thiols. PMC - NIH.
  • A review of the genetic effects of ethyl methanesulfon
  • Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate | Request PDF.
  • Reactions of Alcohols. Chemistry LibreTexts.
  • Genotoxic impurities in pharmaceutical products – regulatory, toxicological and pharmaceutical consider
  • Mechanism and processing parameters affecting the formation of methyl methanesulfonate from methanol and methanesulfonic acid: an illustrative example for....
  • Methyl methanesulfonate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.